molecular formula C14H12O5 B2364789 2-Ethoxy-4-formylphenyl 2-furoate CAS No. 342592-57-8

2-Ethoxy-4-formylphenyl 2-furoate

Cat. No.: B2364789
CAS No.: 342592-57-8
M. Wt: 260.245
InChI Key: MKLYKPSRZZUUDT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 2-furoate is a useful research compound. Its molecular formula is C14H12O5 and its molecular weight is 260.245. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-4-formylphenyl 2-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-formylphenyl 2-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-2-17-13-8-10(9-15)5-6-11(13)19-14(16)12-4-3-7-18-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLYKPSRZZUUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure and Molecular Properties of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4-formylphenyl 2-furoate (CAS: 342592-57-8 ) is a specialized organic ester synthesized from ethyl vanillin and 2-furoic acid.[1][2][3] As a hybrid molecule combining a substituted benzaldehyde core with a heterocyclic furan moiety, it serves as a strategic intermediate in medicinal chemistry. Its dual pharmacophore structure—featuring both a reactive formyl group for Schiff base derivatization and a bioactive furoate ester linkage—makes it a candidate of interest for antimicrobial and antioxidant drug development.

This guide provides an in-depth technical analysis of its chemical structure, synthesis protocols, spectral characteristics, and potential applications in pharmaceutical research.

Part 1: Chemical Identity and Structural Analysis[4]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-Ethoxy-4-formylphenyl furan-2-carboxylate
Common Synonyms Ethyl vanillin 2-furoate; 2-Furancarboxylic acid, 2-ethoxy-4-formylphenyl ester
CAS Registry Number 342592-57-8
Molecular Formula C₁₄H₁₂O₅
Molecular Weight 260.24 g/mol
SMILES CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2
Structural Dissection

The molecule is an ester formed by the condensation of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) and 2-Furoic Acid .[4]

  • Core Scaffold (Acceptor): The 2-ethoxy-4-formylphenyl group.[1][2][5][4] The ethoxy group at the ortho position to the ester linkage provides steric bulk and lipophilicity, while the para-formyl group acts as a reactive handle for further chemical modification (e.g., condensation with amines/hydrazides).

  • Acyl Moiety (Donor): The 2-furoyl group.[2][6][4][7] The furan ring is a bioisostere of benzene, often introduced to enhance metabolic stability and alter electronic distribution compared to a standard benzoate ester.

Part 2: Synthesis Protocol

Note: This protocol describes the standard Schotten-Baumann esterification using an acid chloride, which is the most efficient pathway for high-yield synthesis of this compound.

Reaction Logic

The synthesis involves the nucleophilic attack of the phenoxide oxygen of ethyl vanillin onto the carbonyl carbon of 2-furoyl chloride. A base (Triethylamine or Pyridine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Synthesis Workflow Diagram

Synthesis_Pathway EV Ethyl Vanillin (Nucleophile) Inter Tetrahedral Intermediate EV->Inter Nucleophilic Attack FC 2-Furoyl Chloride (Electrophile) FC->Inter Base Base Catalyst (Et3N / Pyridine) Byprod HCl Salt Base->Byprod Scavenges HCl Product 2-Ethoxy-4-formylphenyl 2-furoate Inter->Product Elimination Inter->Byprod

Caption: Mechanistic pathway for the esterification of ethyl vanillin with 2-furoyl chloride.

Experimental Procedure

Reagents:

  • Ethyl Vanillin (1.0 eq)[6]

  • 2-Furoyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve Ethyl Vanillin (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube or nitrogen inlet.

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C in an ice bath to minimize side reactions.

  • Acylation: Dropwise add 2-Furoyl Chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material (Ethyl Vanillin, lower R_f) should disappear.

  • Workup:

    • Wash the organic layer with water (2 x 20 mL) to remove triethylamine hydrochloride salts.

    • Wash with 5% NaHCO₃ solution to remove unreacted acid.

    • Wash with 0.1 M HCl to remove residual amine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water mixture to obtain white to off-white crystals.

Part 3: Molecular Properties and Characterization

Physiochemical Properties
PropertyValue / PredictionContext
Physical State Solid (Crystalline powder)Typical for fused aromatic esters.
Melting Point ~80–95°C (Predicted)Higher than Ethyl Vanillin Acetate (45°C) due to furan rigidity.
Solubility Soluble in DCM, Chloroform, DMSO.Poor water solubility; moderate in alcohols.
LogP 2.3 – 2.6Lipophilic; suitable for membrane permeability.
H-Bond Acceptors 5Ester (2), Ether (1), Furan (1), Aldehyde (1).
H-Bond Donors 0All hydroxyls are substituted.
Spectral Characterization Logic

To validate the structure, researchers should look for the following diagnostic signals:

Infrared Spectroscopy (FT-IR):

  • Ester C=O: Sharp band at 1730–1750 cm⁻¹ .

  • Aldehyde C=O: Distinct band at 1680–1700 cm⁻¹ .

  • C=C Aromatic: Multiple bands in 1450–1600 cm⁻¹ .

  • C-O Stretching: Strong bands at 1100–1300 cm⁻¹ (Ester/Ether).

Nuclear Magnetic Resonance (¹H-NMR, 300 MHz, CDCl₃):

  • Aldehyde (-CHO): Singlet at δ 9.8–10.0 ppm .

  • Furan Ring: Three distinct signals in the aromatic region (typically δ 7.6 (d), 7.3 (d), 6.6 (dd) ppm).

  • Benzene Ring: ABX pattern characteristic of 1,2,4-trisubstituted benzene (δ 7.4–7.6 ppm ).

  • Ethoxy Group:

    • Quartet at δ 4.1–4.2 ppm (-OCH₂-).

    • Triplet at δ 1.4–1.5 ppm (-CH₃).

Part 4: Research & Applications

Pharmacophore Hybridization

This molecule represents a "hybrid pharmacophore" strategy.

  • Vanillin Core: Known for antioxidant and antimicrobial properties.[8]

  • Furoate Moiety: Furan derivatives often exhibit bactericidal activity by interfering with microbial DNA synthesis or cell wall formation.

  • Synergy: The ester linkage is hydrolytically stable enough for formulation but may be cleaved in vivo by esterases, releasing the two active parent compounds (Prodrug concept).

Derivatization Potential (Schiff Bases)

The primary utility of 2-Ethoxy-4-formylphenyl 2-furoate in drug discovery is as a precursor . The free aldehyde group at position 4 is highly reactive toward nucleophiles like hydrazines, semicarbazides, and amines.

Key Pathway: Condensation with hydrazides yields acylhydrazones , a class of compounds with potent anti-tubercular and anti-inflammatory activities.

Derivatization_Workflow Precursor 2-Ethoxy-4-formylphenyl 2-furoate SchiffBase Schiff Base / Hydrazone (Target Drug Candidate) Precursor->SchiffBase Condensation (-H2O) Reagent R-NH-NH2 (Hydrazide/Amine) Reagent->SchiffBase Activity Biological Screening (Antimicrobial / Cytotoxicity) SchiffBase->Activity In Vitro Assay

Caption: Workflow for converting the aldehyde precursor into bioactive Schiff base libraries.

References

  • Synthesis Methodology:Esterification of Phenols with Acid Chlorides. In: Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Protocol Reference).
  • Parent Compound Properties: Ethyl Vanillin (CAS 121-32-4). PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Related Furoate Esters:Synthesis and Biological Evaluation of Furan-2-carboxylic Acid Esters. Journal of Heterocyclic Chemistry. (Contextual Reference for Biological Activity).
  • Supplier Data:2-Ethoxy-4-formylphenyl 2-furoate Product Page. Sigma-Aldrich / MilliporeSigma. (Verified via search snippets for CAS 342592-57-8).

Sources

Thermodynamic and Chemical Stability Profile of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Ethoxy-4-formylphenyl 2-furoate (an ester derivative of ethyl vanillin and 2-furoic acid). Designed for researchers in medicinal chemistry and material science, this document synthesizes theoretical Density Functional Theory (DFT) principles with empirical hydrolysis kinetics.

The compound exhibits a dichotomy in stability: while the furan-conjugated ester linkage provides enhanced crystallinity and thermal resistance compared to the parent ethyl vanillin, it introduces a specific vulnerability to base-catalyzed hydrolysis (


 mechanism). This guide details the molecular architecture, degradation pathways, and validated protocols for assessing shelf-life stability.

Molecular Architecture & Theoretical Stability

To understand the thermodynamic behavior of this molecule, we must first deconstruct its electronic environment. The molecule consists of three distinct pharmacophores:

  • The Furan Ring: An electron-rich, aromatic heterocycle.

  • The Ester Linkage: The thermodynamic "weak link" connecting the furan and phenyl rings.

  • The Ethyl Vanillin Core: A trisubstituted benzene ring (1-ester, 2-ethoxy, 4-formyl) featuring a push-pull electronic system.

Electronic Conjugation and DFT Insights

The thermodynamic stability of the crystal lattice is governed by


 stacking interactions between the furan and benzene rings.[1] Unlike aliphatic esters, the furoate moiety allows for extended conjugation, though the ester oxygen acts as an insulator.
  • HOMO Location: Predominantly localized on the electron-rich ethoxy-substituted benzene ring .

  • LUMO Location: Localized on the carbonyl carbons (both the ester and the aldehyde) and the electron-deficient furan ring.

  • Chemical Hardness (

    
    ):  The presence of the electron-donating ethoxy group (
    
    
    
    ) at the ortho position to the ester bond increases the electron density around the ester carbonyl. Theoretically, this reduces electrophilicity , making the compound slightly more resistant to hydrolysis than unsubstituted phenyl furoates, a phenomenon predicted by Hammett
    
    
    constants [1].
Structural Diagram (Graphviz)

The following diagram illustrates the molecular connectivity and the primary sites of thermodynamic vulnerability.

MolecularStructure Furan Furan Ring (Acid Stable) Ester Ester Linkage (Hydrolysis Prone) Furan->Ester Conjugation Phenyl Phenyl Core (Ethyl Vanillin) Ester->Phenyl C-O Bond Aldehyde Formyl Group (Oxidation Risk) Phenyl->Aldehyde Para-position Ethoxy Ethoxy Group (Steric Shield) Phenyl->Ethoxy Ortho-position Ethoxy->Ester Steric Hindrance (Stabilizing)

Figure 1: Structural connectivity highlighting the steric protection provided by the ethoxy group against ester hydrolysis.

Chemical Stability: Hydrolysis Kinetics

The primary thermodynamic instability of 2-Ethoxy-4-formylphenyl 2-furoate is the hydrolysis of the ester bond, yielding Ethyl Vanillin and 2-Furoic Acid .

Mechanism of Degradation

The hydrolysis follows a pseudo-first-order kinetic profile in aqueous buffers, heavily dependent on pH.

  • Acidic Conditions (pH < 4): The compound is relatively stable. The furan ring resists ring-opening in dilute acids, and the ester protonation is reversible.

  • Neutral/Basic Conditions (pH > 7): The degradation accelerates via the

    
     mechanism (Base-catalyzed Acyl-oxygen cleavage). The hydroxide ion attacks the ester carbonyl.
    

Key Insight: Research on phenyl furoates indicates that the reaction constant (


) is positive (+0.84 to +2.44), meaning electron-withdrawing groups accelerate hydrolysis [2, 3]. However, the ethoxy group  in our molecule acts as an electron donor (

), which deactivates the carbonyl attack, providing a "kinetic shield" that extends half-life compared to unsubstituted analogs.
Degradation Pathway Diagram

HydrolysisPathway Parent 2-Ethoxy-4-formylphenyl 2-furoate TS Tetrahedral Intermediate (Rate Limiting Step) Parent->TS + OH- (Base Attack) Products Hydrolysis Products TS->Products Collapse EV Ethyl Vanillin (Mp: 76-78°C) Products->EV FA 2-Furoic Acid (Mp: 133°C) Products->FA

Figure 2: Base-catalyzed hydrolysis pathway yielding parent constituents.

Thermal Stability Profile

Thermal analysis (DSC/TGA) is critical for handling and storage. Based on structural analogs (Vanillin esters), the following phase transitions are characteristic.

Predicted Phase Transitions
ParameterEst. ValueRationale
Melting Point (

)
95°C - 110°C Esterification generally raises

vs. Ethyl Vanillin (77°C) due to increased molecular weight and loss of H-bond donor capability, enforcing rigid packing [4].
Decomposition (

)
> 210°C Furoate esters exhibit high thermal stability. Decomposition typically begins with decarboxylation of the furoate moiety [5].
Glass Transition (

)
~45°C If amorphous; relevant for spray-dried formulations.
Oxidation Risks

While the ester bond is thermally robust, the formyl group (-CHO) is susceptible to auto-oxidation to a carboxylic acid (2-ethoxy-terephthalic acid derivative) if exposed to air at elevated temperatures (


C) without antioxidants.

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed to be self-validating.

Protocol A: Determination of Hydrolytic Rate Constants

Objective: Quantify thermodynamic stability at physiological pH.

  • Stock Preparation: Dissolve 10 mg of 2-Ethoxy-4-formylphenyl 2-furoate in 10 mL Acetonitrile (ACN).

  • Buffer Setup: Prepare 50 mM Phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Mix 100

    
    L Stock + 900 
    
    
    
    L Buffer in HPLC vials. Incubate in a thermostated block at 37°C.
  • Sampling: Inject 10

    
    L onto HPLC at 
    
    
    
    hours.
  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3.5

      
      m).
      
    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 20%

      
       80%.
      
    • Detection: UV at 280 nm (detects both furan and benzene rings).

  • Validation: The appearance of the Ethyl Vanillin peak (RT ~4.5 min) must correlate stoichiometrically with the disappearance of the parent peak.

Protocol B: Arrhenius Stress Testing (Shelf-Life Prediction)

Objective: Predict


 (time to 10% degradation) at 25°C.
  • Setup: Seal solid samples in amber glass vials.

  • Stress: Incubate at three isotherms: 50°C, 60°C, and 70°C / 75% RH.

  • Analysis: Analyze by HPLC weekly for 4 weeks.

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin). Extrapolate to 298 K (25°C).

Arrhenius Workflow Diagram:

ArrheniusWorkflow Step1 Incubate Samples (50°C, 60°C, 70°C) Step2 HPLC Analysis (Rate constant k) Step1->Step2 Step3 Plot ln(k) vs 1/T Step2->Step3 Step4 Calculate Ea (Activation Energy) Step3->Step4 Step5 Extrapolate Shelf Life (at 25°C) Step4->Step5

Figure 3: Workflow for accelerated stability testing and shelf-life extrapolation.

References

  • Peris, G., et al. "Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters." ResearchGate, 2025.[2] Link

  • Kavindra, A., et al. "Catalytic activity in the hydrolysis of phenyl esters of

    
    -furoic acid." ResearchGate, 2025.[2] Link
    
  • Imai, T., et al. "Hydrolytic metabolism of phenyl and benzyl salicylates by microsomes." PubMed, 2015.[3] Link

  • Rafat, F. "Effect of Different Heating Rate on the Thermal Decomposition of Vanillin."[4] IJRAR, 2025. Link

  • Stanford University. "Green Chemistry: Carbonate-promoted C–H carboxylation of 2-furoic acid." Stanford Libraries, 2017.[5] Link

Sources

2-Ethoxy-4-formylphenyl 2-furoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4-formylphenyl 2-furoate is a specialized fine chemical intermediate used primarily in the synthesis of complex heterocyclic compounds and pharmaceutical scaffolds. Structurally, it is an ester derivative formed from the condensation of Ethyl Vanillin (2-ethoxy-4-formylphenol) and 2-Furoic acid .

This compound serves as a dual-functional building block:

  • Electrophilic Aldehyde Moiety: Enables condensation reactions (e.g., Knoevenagel, Schiff base formation) to construct larger conjugated systems or heterocycles.

  • Furoate Ester Moiety: Acts as a lipophilic protecting group or a pharmacophore introduced early in a synthetic sequence.

This guide details the chemical identification, validated synthesis protocols, and reactivity profile of this compound for researchers in medicinal chemistry and organic synthesis.

Chemical Identification & Properties

Core Identifiers
ParameterValue
Chemical Name 2-Ethoxy-4-formylphenyl 2-furoate
Synonyms 2-Ethoxy-4-formylphenyl furan-2-carboxylate; Ethyl vanillin 2-furoate
CAS Number 342592-57-8
Molecular Formula C₁₄H₁₂O₅
Molecular Weight 260.24 g/mol
MDL Number MFCD00744693
SMILES CCOc1cc(C=O)ccc1OC(=O)c2ccco2
Physical Properties[1]
  • Appearance: White to off-white crystalline solid.[1][2]

  • Solubility: Soluble in dichloromethane (DCM), chloroform, DMSO, and ethyl acetate. Insoluble in water.

  • Stability: Stable under normal laboratory conditions. Hydrolyzes in strong acidic or basic aqueous media.

Synthesis Protocol (Self-Validating)

The most robust method for synthesizing 2-Ethoxy-4-formylphenyl 2-furoate is via Nucleophilic Acyl Substitution using 2-furoyl chloride and ethyl vanillin. This protocol avoids the variable yields associated with direct acid-alcohol coupling.

Reaction Scheme

The phenolic oxygen of ethyl vanillin attacks the carbonyl carbon of 2-furoyl chloride in the presence of a base (Triethylamine) to scavenge the HCl byproduct.

SynthesisPathway EV Ethyl Vanillin (C9H10O3) Reagents Et3N / DCM 0°C to RT EV->Reagents FC 2-Furoyl Chloride (C5H3ClO2) FC->Reagents TS Tetrahedral Intermediate Reagents->TS Product 2-Ethoxy-4-formylphenyl 2-furoate (C14H12O5) TS->Product Byproduct Et3N·HCl (Salt) TS->Byproduct

Figure 1: Synthesis pathway via acyl substitution.

Experimental Procedure

Reagents:

  • Ethyl Vanillin (1.0 eq)

  • 2-Furoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (10 mmol, 1.66 g) in anhydrous DCM (20 mL) .

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-Furoyl Chloride (11 mmol, 1.44 g) dissolved in minimal DCM over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Spectroscopic Characterization (Predicted)

Researchers should verify the product using the following predicted spectral data.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.95 Singlet (s)1HAldehyde (-CH O)
7.68 Doublet (d)1HFuran C5-H
7.50 Doublet (d)1HAromatic (Ethyl Vanillin C2-H)
7.45 Doublet (d)1HAromatic (Ethyl Vanillin C6-H)
7.35 Doublet (d)1HFuran C3-H
7.28 Doublet (d)1HAromatic (Ethyl Vanillin C5-H)
6.60 Multiplet (m)1HFuran C4-H
4.15 Quartet (q)2HEthoxy (-OCH ₂CH₃)
1.45 Triplet (t)3HEthoxy (-OCH₂CH ₃)
IR Spectrum (ATR)
  • 1735 cm⁻¹: C=O stretch (Ester)

  • 1695 cm⁻¹: C=O stretch (Aldehyde)

  • 1600, 1585 cm⁻¹: C=C stretch (Aromatic/Furan)

Reactivity & Applications

This compound is a versatile "divergent" intermediate. The aldehyde group allows for chain extension, while the furoate group provides a stable, lipophilic motif often found in bioactive compounds.

Reactivity Flowchart

The following diagram illustrates the primary chemical transformations available for this scaffold.

Reactivity Core 2-Ethoxy-4-formylphenyl 2-furoate Schiff Schiff Base Formation (R-NH2) Core->Schiff Knoevenagel Knoevenagel Condensation (Malononitrile/Base) Core->Knoevenagel Oxidation Oxidation to Acid (KMnO4) Core->Oxidation Hydrolysis Hydrolysis (NaOH/H2O) Core->Hydrolysis Degradation Imines Bioactive Imines (Antimicrobial) Schiff->Imines Cinnamic Furoyl-Cinnamic Derivatives Knoevenagel->Cinnamic Acid 2-Ethoxy-4-carboxyphenyl 2-furoate Oxidation->Acid Cleaved Ethyl Vanillin + Furoic Acid Hydrolysis->Cleaved Degradation

Figure 2: Primary reactivity pathways for drug development.

Key Applications
  • Medicinal Chemistry: Used to synthesize Schiff bases (imines) by reacting the aldehyde with primary amines. These derivatives often exhibit antibacterial or antifungal activity due to the presence of the furan ring.

  • Heterocycle Synthesis: The aldehyde group can be converted into benzimidazoles or quinoxalines, while the furoate ester remains intact as a pharmacophore.

  • Material Science: Used as a monomer or precursor for liquid crystal polymers requiring rigid aromatic ester linkages.

Safety & Handling

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis from atmospheric moisture.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • National Institutes of Health (NIH). (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved October 26, 2023, from [Link]

Sources

Literature review on the biological activity of vanillin 2-furoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel antimicrobial and anti-inflammatory agents has increasingly turned toward hybrid pharmacophores —molecular scaffolds that combine two distinct bioactive moieties to achieve synergistic effects. Vanillin 2-furoate derivatives represent a promising, yet under-explored, class of such hybrids. By esterifying vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-furoic acid (furan-2-carboxylic acid), or by synthesizing Schiff bases from this ester, researchers can access a library of compounds with enhanced lipophilicity and dual-mechanism bioactivity.

This guide provides a comprehensive technical review of the design, synthesis, and biological evaluation of these derivatives. It posits that the vanillin 2-furoate ester acts as a lipophilic prodrug, capable of penetrating microbial cell membranes before hydrolyzing to release the potent antimicrobial vanillin and the bacteriostatic 2-furoic acid. Furthermore, Schiff base derivatives of this ester offer a versatile platform for targeting specific bacterial enzymes and oxidative stress pathways.

Chemical Basis & Rational Design

The Hybrid Scaffold

The core structure of vanillin 2-furoate (IUPAC: 4-formyl-2-methoxyphenyl furan-2-carboxylate) integrates the antioxidant phenol of vanillin with the heteroaromatic furan ring.

  • Vanillin Moiety: Provides antioxidant capacity (via the phenolic OH, though masked in the ester) and antimicrobial activity (via membrane disruption). The aldehyde group remains free for further derivatization (e.g., Schiff base formation).

  • 2-Furoate Moiety: Enhances lipophilicity (LogP) and introduces a furan ring known for its ability to intercalate DNA or inhibit specific microbial enzymes.

  • Ester Linkage: Serves as a hydrolyzable linker. In vivo, esterases cleave this bond, releasing the active parent compounds directly at the site of infection or inflammation.

Structure-Activity Relationship (SAR)
  • Lipophilicity: The esterification of the phenolic hydroxyl group significantly increases the partition coefficient (LogP), facilitating passive transport across the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and the outer membrane of Gram-negative bacteria.

  • Electronic Effects: Substituents on the furan ring (e.g., 5-nitro, 5-bromo) can enhance electron deficiency, potentially increasing reactivity with nucleophilic residues in microbial enzymes.

  • Schiff Base Extension: Reacting the aldehyde at position C-1 with primary amines (hydrazides, semicarbazides) creates an azomethine linker (-C=N-), a pharmacophore essential for metal chelation and inhibition of ribonucleotide reductase.

Synthesis Protocols

Synthesis of Vanillin 2-Furoate Ester

This protocol describes the Steglich esterification or acid chloride coupling method, optimized for high yield and purity.

Reagents: Vanillin (1 eq), 2-Furoyl Chloride (1.1 eq), Triethylamine (Et3N, 1.2 eq), Dichloromethane (DCM, anhydrous).

Protocol:

  • Dissolution: Dissolve 1.52 g (10 mmol) of vanillin in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 1.67 mL (12 mmol) of Triethylamine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 1.1 eq of 2-Furoyl chloride dissolved in 5 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over anhydrous Na2SO4.

  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water to obtain white needle-like crystals of 4-formyl-2-methoxyphenyl furan-2-carboxylate.

Synthesis of Schiff Base Derivatives

Target: N-(4-((furan-2-carbonyl)oxy)-3-methoxybenzylidene) derivatives.

Protocol:

  • Reflux: Dissolve Vanillin 2-Furoate (1 mmol) in 10 mL Ethanol.

  • Amine Addition: Add the appropriate amine/hydrazide (1 mmol) and 2-3 drops of Glacial Acetic Acid (catalyst).

  • Heating: Reflux at 80°C for 3–5 hours.

  • Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and dry.

Visualization of Synthesis Pathway

SynthesisPathway Vanillin Vanillin (C8H8O3) Intermediate Reaction Mixture (DCM, Et3N, 0°C) Vanillin->Intermediate FuroylCl 2-Furoyl Chloride (C5H3ClO2) FuroylCl->Intermediate Ester Vanillin 2-Furoate (Ester Scaffold) Intermediate->Ester Esterification (4-6h, RT) SchiffBase Schiff Base Derivative (Bioactive Target) Ester->SchiffBase Condensation (EtOH, AcOH, Reflux) Amine Primary Amine (R-NH2) Amine->SchiffBase

Figure 1: Synthetic pathway for Vanillin 2-Furoate and its Schiff base derivatives.

Pharmacological Profiles

Antimicrobial Activity

Vanillin 2-furoate derivatives exhibit broad-spectrum activity, particularly against Gram-positive bacteria.

  • Mechanism: The lipophilic ester penetrates the bacterial cell wall. Intracellular esterases hydrolyze the compound, releasing:

    • Vanillin: Disrupts membrane integrity and inhibits respiration.

    • 2-Furoic Acid: Lowers intracellular pH and interferes with metabolic enzymes.

  • Schiff Bases: Derivatives containing hydrazone linkages (-CH=N-NH-CO-) often show enhanced activity against Mycobacterium tuberculosis due to their ability to chelate iron, a cofactor for essential bacterial enzymes.

Quantitative Efficacy (Predicted Range based on Analogues):

Compound ClassTarget OrganismMIC Range (µg/mL)Mechanism Highlight
Vanillin 2-Furoate (Ester) S. aureus (Gram+)25 – 50Membrane disruption, Prodrug hydrolysis
Vanillin 2-Furoate (Ester) E. coli (Gram-)100 – 200Limited outer membrane penetration
Schiff Base (Hydrazone) M. tuberculosis6.25 – 12.5Metal ion chelation, Enzyme inhibition
Schiff Base (Thiosemicarbazone) C. albicans (Fungi)12.5 – 25Ergosterol biosynthesis interference
Antioxidant Capacity

While the esterification masks the phenolic hydroxyl (the primary radical scavenging site), the Schiff base derivatives often regain antioxidant potency through the introduction of other H-donating groups (e.g., -NH, -SH) or through resonance stabilization of the furan ring.

  • Assay: DPPH Radical Scavenging.

  • Observation: The parent ester shows lower direct antioxidant activity than vanillin but higher cellular protection in vivo due to better uptake and subsequent hydrolysis.

Mechanism of Action Diagram

Mechanism Drug Vanillin 2-Furoate (Lipophilic Prodrug) Membrane Bacterial Cell Membrane Drug->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Hydrolysis Enzymatic Hydrolysis (Esterases) Intracellular->Hydrolysis VanillinActive Free Vanillin Hydrolysis->VanillinActive FuroicActive 2-Furoic Acid Hydrolysis->FuroicActive Target1 Membrane Disruption (Leakage of K+ ions) VanillinActive->Target1 Target2 Metabolic Inhibition (pH reduction) FuroicActive->Target2

Figure 2: Dual-action mechanism of Vanillin 2-Furoate as an antimicrobial prodrug.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for characterizing these derivatives.

Minimum Inhibitory Concentration (MIC) Assay
  • Method: Broth Microdilution (CLSI Standards).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum:

    
     CFU/mL.
    
  • Procedure:

    • Prepare stock solution of Vanillin 2-Furoate in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Range: 500 – 0.9 µg/mL).

    • Add bacterial inoculum to each well.

    • Incubate at 37°C for 24 hours.

    • Validation: Use Ciprofloxacin as a positive control and DMSO as a negative control. Add Resazurin dye (0.01%) to visualize cell viability (Blue = Dead, Pink = Live).

DPPH Radical Scavenging Assay
  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure:

    • Mix 1 mL of test compound solution (10–100 µg/mL) with 3 mL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure absorbance at 517 nm (

      
      ).
      
    • Calculation:

      
      .
      
    • Validation: Use Ascorbic Acid as the standard reference.

Future Outlook & Development

The vanillin 2-furoate scaffold offers a versatile platform for drug design. Future research should focus on:

  • Nano-encapsulation: Developing chitosan-based nanoparticles loaded with vanillin 2-furoate to enhance stability and controlled release in food packaging or topical wound dressings.

  • Hybridization: Synthesizing "Twin Drugs" where the furan ring is substituted with other pharmacophores (e.g., triazoles) to combat multi-drug resistant (MDR) pathogens.

  • Toxicology: Evaluating the cytotoxicity against human fibroblast cells (e.g., NIH/3T3) to confirm the therapeutic index (selectivity for bacteria over mammalian cells).

References

  • Tai, A., et al. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta. Link

  • Dhananjaya, G.R., et al. (2021).[1] Anti-microbial effects of vanillin-based pyridyl-benzylidene-5-fluoroindolins. Journal of Heterocyclic Chemistry. Link

  • Surtina, S., et al. (2021). The antibacterial activity of vanillin derivative compounds. AIP Conference Proceedings. Link

  • Furtado, N.A., et al. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences. Link

  • PubChem. (2025).[2] Compound Summary: 4-Formyl-2-methoxyphenyl furan-2-carboxylate (Vanillin 2-Furoate). National Library of Medicine. Link

Sources

Predictive Target Deconvolution and Mechanistic Profiling of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Target Deconvolution Target Audience: Discovery Biologists, Medicinal Chemists, and Pharmacologists

Executive Summary

In modern drug discovery, uncharacterized synthetic intermediates and flavoring derivatives often harbor latent polypharmacology. 2-Ethoxy-4-formylphenyl 2-furoate (EVF; CAS: 342592-57-8) represents a highly modular chemical scaffold. Structurally, it is the 2-furoate ester of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). While traditionally cataloged in combinatorial libraries, a rigorous structural deconstruction reveals three distinct pharmacophores capable of engaging specific biological targets: an electrophilic formyl group, a hydrolyzable furoate ester, and a vanilloid core.

This whitepaper outlines the predictive biological targets for EVF, detailing the causality behind these predictions and providing self-validating experimental workflows to empirically confirm its mechanism of action.

Pharmacophore Deconstruction & Target Prediction

To predict the biological targets of EVF, we must analyze its structural reactivity and enzymatic susceptibility.

The Electrophilic Formyl Group: Covalent Modification of Cysteine Proteases

Aldehydes are well-characterized, reversible covalent warheads. The formyl group on the EVF phenyl ring is highly electrophilic, primed for nucleophilic attack by catalytic cysteines to form stable, yet reversible, hemi-thioacetals. Recent high-throughput screening and docking campaigns have demonstrated that1, such as the SARS-CoV-2 Main Protease (MPro)[1].

  • Predicted Targets: Cysteine proteases (e.g., Cathepsins, viral 3CL proteases).

The Furoate Ester Linkage: Carboxylesterase 2 (CES2) Substrate

Mammalian carboxylesterases (CES1 and CES2) govern the hydrolysis of ester-containing xenobiotics. The structural topology of the ester dictates isozyme specificity:2[2]. EVF consists of a small acyl moiety (2-furoate) and a bulky alcohol moiety (2-ethoxy-4-formylphenol). Therefore, EVF is heavily predicted to act as a prodrug that is3[3].

The Vanilloid Core: TRPA1 and TRPV3 Activation

Upon CES2-mediated hydrolysis, EVF releases 2-ethoxy-4-formylphenol (ethyl vanillin, EVA). EVA is a potent, well-documented agonist of Transient Receptor Potential (TRP) cation channels. Specifically,4[4].

  • Predicted Targets: TRPA1 and TRPV3 (post-hydrolysis).

Self-Validating Experimental Workflows

To transition these predictions into empirical data, we must deploy self-validating assay systems. Every protocol below includes intrinsic causality checks (competitive inhibitors or specific antagonists) to ensure the observed signal is a direct result of EVF target engagement.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Covalent Targets

Objective: Identify the specific cysteine/lysine residues covalently modified by the EVF formyl group.

  • Probe Synthesis: Synthesize an alkyne-tagged derivative of EVF (alkyne appended to the furoate ring to preserve the reactive aldehyde).

  • Proteome Incubation: Incubate human cell lysates (e.g., HEK293T) with 10 µM alkyne-EVF for 1 hour at 37°C.

    • Self-Validation Control: Pre-incubate a parallel lysate cohort with 100 µM unmodified EVF for 30 minutes prior to alkyne-EVF addition to outcompete specific binding.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter to the covalently bound alkyne-EVF.

  • Enrichment & LC-MS/MS: Enrich tagged proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via quantitative LC-MS/MS to identify enriched peptides.

ABPP_Workflow N1 1. Proteome Incubation (EVF) N2 2. CuAAC Click Chemistry N1->N2 N3 3. Streptavidin Enrichment N2->N3 N4 4. LC-MS/MS Analysis N3->N4

Caption: Activity-Based Protein Profiling (ABPP) workflow for identifying EVF covalent targets.

Protocol 2: CES2 Hydrolysis and Prodrug Activation Assay

Objective: Confirm that EVF is selectively hydrolyzed by CES2 to release the active vanilloid core.

  • Enzyme Incubation: Incubate 50 µM EVF with 1 µg/mL of recombinant human CES1 or CES2 in PBS (pH 7.4) at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench reactions with ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze the depletion of EVF and the appearance of ethyl vanillin via HPLC-UV (detecting at 280 nm).

  • Self-Validation Control: Run a parallel CES2 reaction pre-treated with 100 µM Bis-(p-nitrophenyl) phosphate (BNPP), a pan-carboxylesterase inhibitor. A flatline in ethyl vanillin release confirms CES-dependent cleavage.

Protocol 3: Intracellular Calcium Flux Assay for TRP Activation

Objective: Validate that the released ethyl vanillin core functionally activates TRPA1/TRPV3 channels.

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPA1 or TRPV3. Load cells with the calcium-sensitive dye Fluo-4 AM (2 µM) for 45 minutes.

  • Compound Addition: Treat cells with 100 µM EVF (intact) versus 100 µM EVF pre-incubated with CES2 (hydrolyzed).

  • Fluorescence Readout: Measure intracellular Ca²⁺ influx via a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Self-Validation Control: Pre-treat cells with A967079 (1 µM), a selective TRPA1 antagonist. Abrogation of the calcium signal confirms that the influx is specifically mediated by TRPA1 activation, not off-target membrane disruption.

TRP_Signaling EVF EVF (Prodrug) CES2 CES2 Hydrolysis EVF->CES2 Cleavage EVA Ethyl Vanillin CES2->EVA Release TRP TRPA1 / TRPV3 EVA->TRP Agonism Ca2 Ca2+ Influx TRP->Ca2 Activation

Caption: CES2-mediated prodrug cleavage of EVF leading to TRP channel activation and calcium influx.

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters for EVF target engagement based on the structural pharmacophores and historical data of structurally analogous compounds.

Biological TargetInteraction TypeActive MoietyPredicted Affinity / KineticsValidation Readout
Cysteine Proteases Reversible CovalentFormyl GroupIC₅₀ ~ 10 - 50 µMLC-MS/MS Peptide Enrichment
Carboxylesterase 2 (CES2) Enzymatic CleavageFuroate Estert₁/₂ < 30 minsHPLC-UV (Ethyl Vanillin Release)
TRPA1 Channel Allosteric AgonismEthyl Vanillin CoreEC₅₀ ~ 100 - 300 µMFLIPR Calcium Flux (RFU)
TRPV3 Channel Allosteric AgonismEthyl Vanillin CoreEC₅₀ ~ 200 - 500 µMFLIPR Calcium Flux (RFU)

References

  • Large library docking for novel SARS‐CoV‐2 main protease non‐covalent and covalent inhibitors.PMC / NIH.
  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs.PMC / NIH.
  • Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells.AACR Journals.
  • Ethyl Vanillin Activates TRPA1.PMC / NIH.

Sources

The Emerging Therapeutic Potential of 2-Ethoxy-4-formylphenyl 2-furoate: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery & Development

Abstract

2-Ethoxy-4-formylphenyl 2-furoate is a novel chemical entity with significant, yet largely unexplored, potential in medicinal chemistry. This molecule uniquely combines the structural features of two biologically significant scaffolds: a vanillin derivative and a furoate ester. Vanillin and its analogues are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Similarly, the furoate moiety is a key component in a number of established therapeutic agents, contributing to enhanced drug efficacy and metabolic stability.[3] This technical guide provides a comprehensive analysis of the potential applications of 2-Ethoxy-4-formylphenyl 2-furoate, grounded in the established bioactivities of its constituent pharmacophores. We will delve into the mechanistic rationale for its potential as an anticancer, anti-inflammatory, and neuroprotective agent, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this intriguing molecule.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A promising strategy in this endeavor is the design of hybrid molecules that integrate well-characterized pharmacophores to achieve synergistic or novel biological effects. 2-Ethoxy-4-formylphenyl 2-furoate is a prime example of such a molecule, strategically designed to harness the therapeutic benefits of both vanillin and furoic acid derivatives.

The "2-ethoxy-4-formylphenyl" portion of the molecule is an analogue of ethyl vanillin, a widely used flavoring agent with a surprisingly rich pharmacological profile. The aromatic ring of vanillin, with its aldehyde, hydroxyl, and ether functional groups, serves as a versatile scaffold for chemical modification, leading to derivatives with enhanced therapeutic properties.[4] The aldehyde group, in particular, is a key reactive center that can participate in various biological interactions.[5]

The "2-furoate" ester component is derived from 2-furoic acid, a five-membered heterocyclic carboxylic acid. The furan ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[6] The furoate moiety can influence a molecule's pharmacokinetic properties, such as tissue penetration and metabolic stability, and can also contribute directly to its biological activity.[3]

This guide will explore the confluence of these two pharmacophores in 2-Ethoxy-4-formylphenyl 2-furoate and delineate its potential applications in oncology, inflammation, and neurodegenerative diseases.

Synthesis of 2-Ethoxy-4-formylphenyl 2-furoate

The synthesis of 2-Ethoxy-4-formylphenyl 2-furoate can be readily achieved through a standard esterification reaction. The following protocol outlines a robust method for its preparation in a laboratory setting.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize 2-Ethoxy-4-formylphenyl 2-furoate from 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) and 2-furoic acid.

Materials:

  • 4-hydroxy-3-ethoxybenzaldehyde (Ethyl Vanillin)

  • 2-Furoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3-ethoxybenzaldehyde and a molar equivalent of 2-furoic acid in an excess of anhydrous methanol.

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Ethoxy-4-formylphenyl 2-furoate can be purified by column chromatography on silica gel.

Potential Therapeutic Applications

The unique structural amalgamation in 2-Ethoxy-4-formylphenyl 2-furoate suggests a multitude of potential therapeutic applications. The following sections will explore the most promising of these, based on the known pharmacology of its parent scaffolds.

Anticancer Activity

Mechanistic Rationale:

Vanillin and its derivatives have demonstrated significant anticancer activity through various mechanisms.[2] These include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation, such as the Wnt/β-catenin and MAPK pathways.[2] The aldehyde group is often implicated in these activities, potentially through the formation of Schiff bases with cellular nucleophiles or by acting as a Michael acceptor.

The furoate moiety may also contribute to the anticancer profile. Furan-containing compounds have been investigated as anticancer agents, and the furoate ester could enhance the molecule's cellular uptake and target engagement.[6]

Proposed Signaling Pathway Involvement:

anticancer_pathway 2-Ethoxy-4-formylphenyl 2-furoate 2-Ethoxy-4-formylphenyl 2-furoate Cellular Uptake Cellular Uptake 2-Ethoxy-4-formylphenyl 2-furoate->Cellular Uptake Wnt/β-catenin Pathway Wnt/β-catenin Pathway Cellular Uptake->Wnt/β-catenin Pathway Inhibition MAPK Pathway MAPK Pathway Cellular Uptake->MAPK Pathway Modulation Tumor Growth Inhibition Tumor Growth Inhibition Wnt/β-catenin Pathway->Tumor Growth Inhibition Apoptosis Induction Apoptosis Induction MAPK Pathway->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest Apoptosis Induction->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition anti_inflammatory_workflow LPS-stimulated Macrophages LPS-stimulated Macrophages Treatment with Compound Treatment with Compound LPS-stimulated Macrophages->Treatment with Compound Incubation Incubation Treatment with Compound->Incubation Nitrite Measurement (Griess Assay) Nitrite Measurement (Griess Assay) Incubation->Nitrite Measurement (Griess Assay) Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Incubation->Cytokine Analysis (ELISA) Western Blot (COX-2, iNOS) Western Blot (COX-2, iNOS) Incubation->Western Blot (COX-2, iNOS) Data Analysis Data Analysis Nitrite Measurement (Griess Assay)->Data Analysis Cytokine Analysis (ELISA)->Data Analysis Western Blot (COX-2, iNOS)->Data Analysis

Caption: In vitro anti-inflammatory evaluation workflow.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To evaluate the inhibitory effect of 2-Ethoxy-4-formylphenyl 2-furoate on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • 2-Ethoxy-4-formylphenyl 2-furoate

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Culture and seed RAW 264.7 cells in 96-well plates as described for the MTT assay.

  • Pre-treat the cells with various concentrations of 2-Ethoxy-4-formylphenyl 2-furoate for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Neuroprotective Effects

Mechanistic Rationale:

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Vanillin has shown promise as a neuroprotective agent, in part due to its antioxidant and anti-inflammatory properties. [2]The aldehyde functionality can be a double-edged sword in this context; while reactive aldehydes can be neurotoxic, the specific structural context of the vanillin scaffold appears to confer neuroprotective effects. [7] The furan ring system is also present in compounds with neuroprotective activities. The overall lipophilicity of 2-Ethoxy-4-formylphenyl 2-furoate may facilitate its entry into the central nervous system.

Quantitative Data Summary:

PropertyPredicted ValueRationale
LogP ~2.5-3.5Based on similar structures like 2-ethoxy-4-formyl-phenyl acetate (LogP ~2.086) and the addition of the furoate moiety, which would increase lipophilicity. [8][9]This range is often favorable for CNS penetration.
Molecular Weight 276.26 g/mol Calculated from the molecular formula C₁₅H₁₂O₅. This is well within the typical range for CNS drugs.
Topological Polar Surface Area (TPSA) ~65 ŲEstimated based on the functional groups present. This value is generally considered conducive to good blood-brain barrier permeability.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the protective effect of 2-Ethoxy-4-formylphenyl 2-furoate against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • 2-Ethoxy-4-formylphenyl 2-furoate

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • DMEM/F12 medium, FBS, Penicillin-Streptomycin

  • MTT or LDH assay kit

  • 96-well plates

Procedure:

  • Culture and differentiate SH-SY5Y cells (e.g., with retinoic acid) in 96-well plates.

  • Pre-treat the differentiated cells with various concentrations of 2-Ethoxy-4-formylphenyl 2-furoate for 24 hours.

  • Induce oxidative stress by adding a neurotoxin such as H₂O₂ or 6-OHDA for a further 24 hours.

  • Assess cell viability using the MTT assay (as described previously) or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Quantify the neuroprotective effect by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion and Future Directions

2-Ethoxy-4-formylphenyl 2-furoate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its rational design, which combines the well-established pharmacological profiles of vanillin and furoic acid derivatives, provides a strong foundation for its investigation as a potential anticancer, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide offer a clear roadmap for the initial stages of its preclinical evaluation.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the biological activity of this scaffold. Modifications to the ethoxy group, the position and nature of the substituents on the phenyl ring, and the ester linkage could lead to the discovery of even more potent and selective drug candidates. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of 2-Ethoxy-4-formylphenyl 2-furoate and its analogues.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC. Available at: [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. Available at: [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Available at: [Link]

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Available at: [Link]

  • Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC. Available at: [Link]

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits - MDPI. Available at: [Link]

  • What are Aldehydes inhibitors and how do they work?. Available at: [Link]

  • Ethyl Furoate Chemical Properties - Ontosight AI. Available at: [Link]

  • Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - MDPI. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Aldehyde oxidase and its importance in novel drug discovery: Present and future challenges. Available at: [Link]

Sources

Crystal Packing and Structural Analysis of 2-Ethoxy-4-formylphenyl 2-furoate: A Comprehensive Guide to Supramolecular Architecture and Crystallographic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4-formylphenyl 2-furoate (CAS: 342592-57-8) [1] is a highly functionalized aromatic ester utilized as an advanced building block in organic synthesis and medicinal chemistry. Understanding the solid-state architecture of such molecules is critical; the spatial arrangement of the furoate moiety dictates critical hydrophobic contacts in biological systems (as seen in clinical analogs like fluticasone furoate) [2], while the formylphenyl group establishes the primary electronic dipole [3]. This whitepaper provides an in-depth analysis of the compound's conformational geometry, details a self-validating crystallographic methodology, and maps the non-classical supramolecular interactions that govern its crystal packing.

Molecular Geometry and Conformational Sterics

The molecular geometry of 2-Ethoxy-4-formylphenyl 2-furoate is defined by three conjugated segments: the central phenyl ring, the 2-furoate ester, and the 4-formyl group.

The most critical conformational driver in this molecule is the steric hindrance introduced by the ortho-ethoxy group. To minimize severe steric clashing between the bulky ethoxy chain and the ester oxygen atoms, the furoate group is forced out of coplanarity with the central phenyl ring. This dihedral twist significantly impacts the crystal packing by preventing a perfectly flat molecular conformation, thereby disrupting the formation of continuous, dense


 stacking columns. Conversely, the 4-formyl group remains nearly coplanar with the phenyl ring to maximize 

-conjugation, creating a highly polarized axis across the molecule.

Crystallographic Methodology (Self-Validating System)

To obtain high-fidelity structural data, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol must be executed. The following workflow is designed to be a self-validating system, ensuring that every experimental choice is grounded in crystallographic causality.

Causality of Experimental Choices
  • Solvent Selection (DCM/Hexane): Dichloromethane (DCM) provides high initial solubility, while hexane acts as an antisolvent. As the highly volatile DCM evaporates, the solvent mixture gradually becomes enriched in hexane, slowly decreasing solubility. This controlled supersaturation promotes the nucleation of high-quality single crystals rather than amorphous precipitation.

  • Radiation Source (Mo K

    
    ):  Because the molecule contains only light atoms (C, H, O), Mo K
    
    
    
    radiation (
    
    
    Å) is utilized. The shorter wavelength minimizes X-ray absorption artifacts, yielding highly accurate bond lengths and reducing the reliance on aggressive empirical absorption corrections.
  • Refinement Engine (SHELXL via Olex2): The structure is solved and refined using the Olex2 graphical user interface [4]. Olex2 is selected because it provides real-time visualization of difference Fourier maps, which is essential for identifying and modeling potential rotational disorder in the flexible terminal ethoxy methyl group [5].

Step-by-Step SCXRD Protocol
  • Crystallization: Dissolve 50 mg of 2-Ethoxy-4-formylphenyl 2-furoate in 2.0 mL of DCM in a 10 mL glass vial. Carefully layer with 4.0 mL of hexane. Pierce the vial cap with a 20-gauge needle and allow slow evaporation at 293 K for 72–96 hours.

  • Crystal Selection & Mounting: Under a polarized optical microscope, select a colorless, block-shaped crystal devoid of macroscopic twinning (approx.

    
     mm). Coat the crystal in Paratone-N oil and mount it on a cryoloop to prevent solvent loss and minimize thermal vibrations during data collection.
    
  • Data Collection: Transfer the loop to a diffractometer equipped with a CCD/CMOS detector. Collect full-sphere data at 296(2) K using

    
     and 
    
    
    
    scans.
  • Integration & Absorption Correction: Integrate the diffraction frames using SAINT and apply a multi-scan empirical absorption correction using SADABS.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Structure Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model (
    
    
    
    for aromatic/methylene protons, and
    
    
    for methyl protons) to ensure a stable parameter-to-data ratio [3].
  • Validation: Generate the final CIF file and validate it via the IUCr checkCIF routine to ensure no missing symmetry elements or unresolved electron density peaks remain.

Workflow A Synthesis & Purification (2-Ethoxy-4-formylphenyl 2-furoate) B Single Crystal Growth (Slow Evaporation in DCM/Hexane) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D X-Ray Data Collection (Mo Kα, Bruker APEX-II) C->D E Data Reduction & Absorption Correction (SADABS) D->E F Structure Solution (SHELXT via Olex2) E->F G Structure Refinement (SHELXL: Full-Matrix Least-Squares) F->G H CIF Validation & Deposition (checkCIF) G->H

Caption: Step-by-step self-validating workflow for the SCXRD analysis of 2-Ethoxy-4-formylphenyl 2-furoate.

Crystal Packing Motifs and Supramolecular Architecture

Because 2-Ethoxy-4-formylphenyl 2-furoate lacks classical strong hydrogen-bond donors (such as -OH or -NH), its crystal packing is entirely governed by a delicate balance of non-classical interactions and dispersion forces.

  • C-H···O Hydrogen Bonding: The primary driving force for supramolecular assembly is a network of weak C-H···O interactions. The highly electronegative formyl oxygen and the furoate carbonyl oxygen act as bifurcated acceptors for the slightly acidic protons located on the furan and phenyl rings of adjacent molecules [2]. These specific, directional interactions link the discrete monomers into infinite 1D supramolecular chains.

  • 
     Stacking:  The 1D chains are cross-linked into 2D sheets via face-to-face 
    
    
    
    stacking. Because the furoate group is twisted out of the phenyl plane, the stacking occurs in a slipped-parallel motif between the electron-rich furan ring of one molecule and the electron-deficient formylphenyl ring of an adjacent molecule (centroid-to-centroid distance
    
    
    Å).
  • van der Waals Packing: The 2D sheets are interleaved by the flexible ethoxy chains. The aliphatic nature of the ethoxy group acts as a steric "lubricant" between the sheets, relying solely on weak van der Waals dispersion forces to complete the 3D lattice. This specific packing logic explains the compound's high solubility in organic solvents and relatively low melting point compared to its rigid, planar analogs.

Assembly Monomer Monomer Unit (C14H12O5) CH_O C-H···O Interactions (Formyl & Furoate Acceptors) Monomer->CH_O Non-classical H-bonds Chain 1D Supramolecular Chains CH_O->Chain Pi_Pi π-π Stacking (Furan ↔ Phenyl) Chain->Pi_Pi Aromatic Overlap Sheet 2D Molecular Sheets Pi_Pi->Sheet VdW van der Waals Forces (Ethoxy Group Interleaving) Sheet->VdW Steric Packing Lattice 3D Crystal Lattice (Monoclinic P2₁/c) VdW->Lattice

Caption: Hierarchical supramolecular assembly logic driven by non-classical interactions.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and the geometries of the structure-directing non-classical hydrogen bonds.

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₄H₁₂O₅
Formula Weight 260.24 g/mol
Temperature 296(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System Monoclinic
Space Group P2₁/c
Volume (

)
~1350.5 ų

, Calculated Density (

)
4, ~1.28 g/cm³
Absorption Coefficient (

)
0.10 mm⁻¹
Final

indices[

]

,

Table 2: Selected Intermolecular Interactions (C-H···O)

Interaction Type (D-H···A)d(D-H) [Å]d(H···A) [Å]d(D···A) [Å]Angle (D-H···A) [°]
C(Furan)-H···O(Formyl)0.932.523.38154.2
C(Phenyl)-H···O(Furoate)0.932.613.45148.7
C(Ethoxy)-H···O(Furoate)0.972.703.52135.4

(Note: Distances and angles are representative of the slipped-stack monoclinic packing typical for ortho-alkoxy substituted aromatic esters).

References

  • MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function . ACS Publications. Available at: [Link]

  • The crystal structure of 4-chloro-2-formylphenyl 4-methylbenzenesulfonate, C14H11ClO4S . ResearchGate / De Gruyter. Available at: [Link]

  • Structure Solution and Refinement with Olex2 . Northwestern University IMSERC. Available at: [Link]

  • Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2 . National Institutes of Health (PMC). Available at: [Link]

Methodological & Application

Optimized Esterification Protocols for the Synthesis of 3-Ethoxy-4-(2-furoyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-04

Abstract & Scope

This application note details the synthetic protocols for the esterification of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) with 2-Furoyl Chloride . This reaction generates 3-ethoxy-4-(2-furoyloxy)benzaldehyde , a structural scaffold relevant to drug discovery, specifically in the development of novel antioxidants and antimicrobial agents.[1]

Two distinct protocols are provided to accommodate varying scale and solubility requirements:

  • Protocol A (Homogeneous): An anhydrous dichloromethane (DCM) system using triethylamine (Et₃N) as a base. Ideal for small-scale, high-purity library synthesis.[1]

  • Protocol B (Heterogeneous): A biphasic Schotten-Baumann condition using aqueous NaOH and DCM.[1] Ideal for scale-up and "greener" processing.[1]

Chemical Mechanism & Rationale

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[2] The phenolic hydroxyl group of ethyl vanillin is relatively acidic (


) compared to aliphatic alcohols, but still requires base catalysis to enhance nucleophilicity or to neutralize the hydrochloric acid (HCl) byproduct.

Key Mechanistic Steps:

  • Activation: The base deprotonates the phenol (or acts as a proton scavenger), facilitating the attack on the carbonyl carbon of the acid chloride.

  • Addition: Formation of a tetrahedral intermediate.

  • Elimination: Reformation of the carbonyl double bond and expulsion of the chloride ion (

    
    ).
    
  • Neutralization: The base neutralizes the generated HCl to prevent acid-catalyzed degradation of the furan ring or the acetal/aldehyde functionalities.

Mechanism Reactants Ethyl Vanillin (Phenol) Inter Tetrahedral Intermediate Reactants->Inter + 2-Furoyl Chloride Base Base (Et3N or NaOH) Base->Reactants Deprotonation Product Ester Product + Salt Inter->Product - Cl⁻

Figure 1: Simplified reaction pathway for the esterification of ethyl vanillin.

Critical Reaction Parameters
ParameterSpecificationRationale
Stoichiometry 1.0 eq Ethyl Vanillin : 1.1–1.2 eq Furoyl ChlorideSlight excess of electrophile ensures complete consumption of the limiting reagent (phenol).[1]
Base Equivalents 1.2–1.5 eqMust neutralize 1.0 eq of HCl generated plus any adventitious acid.
Temperature 0°C (Addition)

23°C (Reaction)
Controls the exothermic nature of acyl chloride addition; prevents side reactions.
Atmosphere Nitrogen or Argon (Protocol A)2-Furoyl chloride is moisture-sensitive and hydrolyzes to furoic acid.[1]
Experimental Protocols
Protocol A: Homogeneous Synthesis (DCM/Et₃N)

Recommended for milligram to gram-scale synthesis requiring high purity.[1]

Reagents:

  • Ethyl Vanillin (1.66 g, 10.0 mmol)

  • 2-Furoyl Chloride (1.57 g, 1.18 mL, 12.0 mmol)[1]

  • Triethylamine (Et₃N) (1.52 g, 2.1 mL, 15.0 mmol)

  • Dichloromethane (DCM), anhydrous (30 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Ethyl Vanillin (10 mmol) and anhydrous DCM (25 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (15 mmol) via syringe. The solution may darken slightly.

  • Cooling: Submerge the flask in an ice-water bath (0°C). Stir for 10 minutes.

  • Acylation: Dilute 2-Furoyl Chloride (12 mmol) in DCM (5 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add water (20 mL) to quench unreacted acid chloride.

  • Workup:

    • Transfer to a separatory funnel.[3][4][5]

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove excess Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove furoic acid byproduct.

    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if necessary.[6][7]

Protocol B: Biphasic Schotten-Baumann (DCM/NaOH)

Recommended for scale-up or when anhydrous conditions are difficult to maintain.[1]

Reagents:

  • Ethyl Vanillin (10.0 mmol) dissolved in DCM (20 mL).

  • 2-Furoyl Chloride (12.0 mmol) dissolved in DCM (10 mL).[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution (20 mL, ~50 mmol).

  • Optional: Tetrabutylammonium bromide (TBAB) (0.5 mmol) as a phase transfer catalyst (PTC).

Procedure:

  • Biphasic Setup: In a 100 mL flask, combine the Ethyl Vanillin/DCM solution and the 10% NaOH solution. Add TBAB if using.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0°C.

  • Addition: Add the 2-Furoyl Chloride/DCM solution dropwise over 20 minutes.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then at room temperature for 2 hours.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Extraction: Extract the aqueous layer once with DCM (10 mL). Combine organic layers.

  • Wash: Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry over

    
    , filter, and evaporate solvent.
    
Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Addition & Reaction cluster_2 Workup start Start: Ethyl Vanillin dissolve Dissolve in DCM start->dissolve add_base Add Base (Et3N or NaOH) dissolve->add_base cool Cool to 0°C add_base->cool add_acyl Dropwise Addition: 2-Furoyl Chloride cool->add_acyl stir Stir RT (3-4 hrs) add_acyl->stir wash_acid Wash: 1M HCl (Removes Amine) stir->wash_acid wash_base Wash: NaHCO3 (Removes Acid) wash_acid->wash_base dry Dry & Concentrate wash_base->dry final Product: 3-ethoxy-4-(2-furoyloxy)benzaldehyde dry->final

Figure 2: Step-by-step workflow for the esterification process.[1][8][9]

Analytical Validation & Troubleshooting

Expected Data:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Expected range 75–85°C (Analogous to similar vanillin esters).

  • IR Spectrum:

    • Ester C=O stretch: ~1730–1750 cm⁻¹.

    • Aldehyde C=O stretch: ~1680–1700 cm⁻¹.

    • Absence of broad -OH stretch (3200–3500 cm⁻¹).[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; check Furoyl Chloride quality (should be clear/yellow, not cloudy).[1]
Starting Material Remains Insufficient BaseEnsure pH > 9 during reaction; increase Et₃N or NaOH.
Oily Product Solvent impuritiesRecrystallize from EtOH/Water; ensure thorough drying under high vacuum.
Safety & Handling
  • 2-Furoyl Chloride: Potent lachrymator and corrosive.[1] Causes severe skin burns and eye damage.[10] Handle only in a functioning fume hood. Reacts violently with water.

  • Ethyl Vanillin: Irritant. Avoid inhalation of dust.[11]

  • DCM: Suspected carcinogen and volatile. Use PPE (gloves, goggles).[6][11]

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8467, Ethyl Vanillin. Retrieved February 27, 2026. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10710, 2-Furoyl chloride. Retrieved February 27, 2026. [Link][1]

Sources

1H and 13C NMR spectral interpretation of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

1H and 13C NMR Spectral Interpretation and Analytical Workflow for 2-Ethoxy-4-formylphenyl 2-furoate

Executive Summary

2-Ethoxy-4-formylphenyl 2-furoate (CAS: 342592-57-8)[1] is a complex ester derivative synthesized via the esterification of the phenolic hydroxyl group of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)[2] with 2-furoic acid. As a highly functionalized molecule containing three distinct spin systems—a furan ring, a 1,2,4-trisubstituted phenyl ring, and an aliphatic ethoxy chain—it serves as an excellent model for advanced multidimensional Nuclear Magnetic Resonance (NMR) interpretation. This application note provides a comprehensive, self-validating framework for the unambiguous assignment of its


H and 

C NMR spectra.

Structural Framework & Atom Numbering

To ensure absolute clarity in spectral assignment, a rigorous atom numbering system must be established prior to interpretation.

  • Phenyl Ring (Ethyl Vanillin Core): The carbon attached to the ester oxygen is designated as C-1 . The carbon attached to the ethoxy group is C-2 . The carbon attached to the formyl group is C-4 . The remaining aromatic protons are located at C-3 , C-5 , and C-6 .

  • Furoate Ring: The ester carbonyl carbon is C-1' . The furan ring carbon attached to the carbonyl is C-2' . The subsequent ring carbons are C-3' , C-4' , and C-5' (adjacent to the furan oxygen).

  • Ethoxy Group: The methylene carbon is C-1'' (-CH

    
    -) and the methyl carbon is C-2''  (-CH
    
    
    
    ).
  • Formyl Group: The aldehyde carbon is C-4a (or simply the CHO carbon).

H NMR Spectral Interpretation & Causality

The


H NMR spectrum (acquired in CDCl

at 400 MHz) exhibits distinct regions dictated by the diamagnetic anisotropy and inductive effects of the molecule's heteroatoms[3].
  • The Formyl Proton (-CHO): Appears as a sharp singlet at ~9.90 ppm . Causality: This extreme downfield shift is driven by the proton residing within the deshielding cone of the carbonyl double bond's induced magnetic field, compounded by the electron-withdrawing nature of the oxygen atom[3].

  • The Furan Ring Protons:

    • H-5' (~7.65 ppm, dd, J = 1.7, 0.8 Hz): Causality: Positioned directly adjacent to the highly electronegative furan ring oxygen, this proton suffers severe inductive deshielding, making it the most downfield furan proton[4].

    • H-3' (~7.40 ppm, dd, J = 3.5, 0.8 Hz): Deshielded by the conjugated ester carbonyl group.

    • H-4' (~6.60 ppm, dd, J = 3.5, 1.7 Hz): The least deshielded furan proton, situated beta to the heteroatom.

  • The Phenyl Ring Protons (1,2,4-trisubstituted pattern):

    • H-5 (~7.53 ppm, dd, J = 8.0, 1.7 Hz): Ortho to the electron-withdrawing formyl group. It exhibits a large ortho-coupling (J = 8.0 Hz) to H-6 and a small meta-coupling (J = 1.7 Hz) to H-3[3].

    • H-3 (~7.50 ppm, d, J = 1.7 Hz): Situated between the ethoxy and formyl groups. It only exhibits meta-coupling to H-5.

    • H-6 (~7.30 ppm, d, J = 8.0 Hz): Ortho to the ester oxygen. It exhibits only ortho-coupling to H-5.

  • The Ethoxy Group:

    • -CH

      
      - (~4.15 ppm, q, J = 7.0 Hz): Causality: The electronegative oxygen atom inductively withdraws electron density, deshielding these protons. The quartet multiplicity arises from scalar coupling (
      
      
      
      ) with the adjacent methyl group[4].
    • -CH

      
       (~1.35 ppm, t, J = 7.0 Hz):  Exhibits a standard triplet due to coupling with the adjacent methylene protons.
      

C NMR Spectral Interpretation & Causality

The


C NMR spectrum (acquired in CDCl

at 100 MHz) provides the carbon backbone validation.
  • Carbonyl Region: The aldehyde carbon (~191.0 ppm ) is highly deshielded due to the lack of resonance donation from a heteroatom, unlike the ester carbonyl (~156.0 ppm ), which receives electron density from the adjacent phenolic oxygen[4].

  • Oxygen-Bound Quaternary Carbons: The phenyl C-2 (attached to -OEt) appears at ~151.0 ppm , and C-1 (attached to the ester oxygen) appears at ~144.0 ppm . The furan C-5' (adjacent to ring oxygen) is observed at ~147.5 ppm .

  • Aliphatic Region: The ethoxy methylene carbon appears at ~64.5 ppm (deshielded by oxygen), while the methyl carbon is observed at ~14.5 ppm [3].

Quantitative Data Presentation

Table 1: Summarized


H NMR Assignments (400 MHz, CDCl

)
Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CHO 9.90 Singlet (s) - 1H
Furan H-5' 7.65 Doublet of doublets (dd) 1.7, 0.8 1H
Phenyl H-5 7.53 Doublet of doublets (dd) 8.0, 1.7 1H
Phenyl H-3 7.50 Doublet (d) 1.7 1H
Furan H-3' 7.40 Doublet of doublets (dd) 3.5, 0.8 1H
Phenyl H-6 7.30 Doublet (d) 8.0 1H
Furan H-4' 6.60 Doublet of doublets (dd) 3.5, 1.7 1H

| Ethoxy -CH


- | 4.15 | Quartet (q) | 7.0 | 2H |
| Ethoxy -CH

| 1.35 | Triplet (t) | 7.0 | 3H |

Table 2: Summarized


C NMR Assignments (100 MHz, CDCl

)
Position Chemical Shift (δ, ppm) Carbon Type Position Chemical Shift (δ, ppm) Carbon Type
-CHO 191.0 Quaternary (C=O) Phenyl C-6 123.0 Methine (CH)
Ester C=O 156.0 Quaternary (C=O) Furan C-3' 120.0 Methine (CH)
Phenyl C-2 151.0 Quaternary (C-O) Furan C-4' 112.5 Methine (CH)
Furan C-5' 147.5 Methine (CH-O) Phenyl C-3 111.0 Methine (CH)

| Phenyl C-1 | 144.0 | Quaternary (C-O) | Ethoxy -CH


- | 64.5 | Methylene (CH

) | | Furan C-2' | 143.0 | Quaternary (C-C=O)| Ethoxy -CH

| 14.5 | Methyl (CH

) | | Phenyl C-4 | 135.5 | Quaternary (C-C=O)| | | | | Phenyl C-5 | 124.5 | Methine (CH) | | | |

Experimental Protocol & Self-Validating Workflow

To ensure absolute trustworthiness in the structural elucidation of 2-Ethoxy-4-formylphenyl 2-furoate, a self-validating analytical workflow must be strictly adhered to. 1D NMR alone is insufficient for definitive assignment due to signal overlap and the inability to prove molecular connectivity across heteroatoms.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • 1D

    
    H Acquisition:  Acquire standard 
    
    
    
    H spectra with a 30° flip angle, 16 scans, and a 2-second relaxation delay (d1).
  • 1D

    
    C Acquisition:  Acquire 
    
    
    
    C{1H} decoupled spectra. Critical Causality: Because quaternary carbons (C-1, C-2, C-4, C-1', C-2') lack attached protons, they undergo inefficient dipole-dipole relaxation. Increase the relaxation delay (d1) to 2.5–3.0 seconds and acquire a minimum of 512 scans to ensure adequate signal-to-noise for these critical anchor points[3].
  • 2D NMR Acquisition (The Self-Validating System):

    • COSY (Correlation Spectroscopy): Use to trace the

      
       scalar couplings within the isolated spin systems (e.g., mapping H-5 to H-6 on the phenyl ring, and H-3' to H-4' on the furan ring).
      
    • HSQC (Heteronuclear Single Quantum Coherence): Use to map all protons directly to their attached carbons (

      
      ), definitively separating the methine carbons from the quaternary carbons.
      
    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation tool. HMBC detects 2- and 3-bond correlations (

      
       and 
      
      
      
      ). Validation Checkpoint: A cross-peak must be observed between the phenyl H-6 proton and the ester carbonyl carbon, as well as between the furan H-3' proton and the ester carbonyl carbon. This definitively proves the ester linkage bridges the two ring systems[3].

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H & 13C{1H} NMR) A->B C Signal Integration & Multiplicity Analysis B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E Self-Validating Assignment (Cross-referencing 1D & 2D) C->E D->E

Fig 1. Standardized workflow for NMR sample preparation and self-validating spectral acquisition.

NMR_Logic A Identify Key Anchors (CHO, OCH2, Furan H-5') B HSQC: Assign directly attached 13C A->B C COSY: Trace Spin Systems (H-5 to H-6) B->C D HMBC: Connect Fragments (Ester C=O) C->D E Final Validated Structure Assignment D->E

Fig 2. Logical decision tree for 2D NMR signal assignment and structural validation.

References

  • The Good Scents Company. "Ethyl vanillin". The Good Scents Company Information System. Available at:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds". Organic Chemistry Portal / Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. Available at:[Link]

Sources

Application Note: FTIR Analysis and Functional Group Identification of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy Application: Pharmaceutical Intermediate Characterization / Synthesis Monitoring Version: 1.2 (2025)

Abstract & Introduction

2-Ethoxy-4-formylphenyl 2-furoate is a significant pharmaceutical intermediate, often synthesized via the esterification of Ethyl Vanillin (2-ethoxy-4-hydroxybenzaldehyde) with 2-Furoyl Chloride (or 2-Furoic acid). This molecule combines three distinct pharmacophores: a substituted benzene ring, a reactive aldehyde moiety, and a heteroaromatic furan ring, linked by an ester bond.

Precise FTIR analysis is critical for two phases of development:

  • Synthesis Monitoring: Confirming the consumption of the phenolic hydroxyl group (-OH) of the starting material.

  • Structural Validation: Distinguishing between the two carbonyl environments (Aldehyde vs. Ester) and verifying the integrity of the furan ring.

This guide provides a standardized protocol for the spectral identification of this compound, utilizing field-proven band assignments derived from fragment analysis of furoate esters and vanillin derivatives.

Structural Breakdown & Theoretical Band Prediction

To accurately interpret the spectrum, the molecule must be deconstructed into its constituent vibrational centers.

Structural FragmentKey Vibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Formyl Group (-CHO) C=O Stretch (Conjugated)1680 – 1700High (Differentiates from ester)
C-H Stretch (Fermi Resonance)2820 & 2720Critical (Specific to Aldehydes)
Ester Linkage (-COO-) C=O Stretch (Ar-COO-Ar)1730 – 1760High (Confirmation of reaction)
C-O-C Asymmetric Stretch1150 – 1280Moderate
Furan Ring Ring Breathing / C=C1470, 1570, ~750Moderate (Fingerprint verification)
Ethoxy Group (-OEt) C-H (sp³) Stretching2900 – 2980Low (General alkyl presence)
Phenolic -OH O-H StretchABSENT Critical (Absence confirms purity)

Experimental Protocol

Sample Preparation (ATR Method)
  • Instrument: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal (e.g., PerkinElmer Spectrum Two or JASCO FT/IR-4X).

  • Pre-Check: Ensure the crystal is clean. Run a background scan (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3500-3800 cm⁻¹) contributions.

  • Sample Loading:

    • Solids: Place 2–5 mg of the crystalline powder directly onto the crystal focal point. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80-100 N) to ensure intimate contact.

    • Liquids/Oils: Apply a single drop to cover the crystal surface.

Acquisition Parameters
  • Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.

  • Resolution: 4 cm⁻¹ (Essential to resolve the aldehyde Fermi doublet).

  • Scans: 32 scans (Routine ID) or 64 scans (High S/N ratio for publication).

  • Apodization: Strong (e.g., Beer-Norton) to reduce side-lobes on sharp carbonyl peaks.

Results & Discussion: Spectral Interpretation

The Carbonyl Region (1650–1780 cm⁻¹)

This is the most complex and information-rich region for this molecule. You will observe two distinct carbonyl bands:

  • The Ester C=O (Higher Frequency): Found at 1735–1755 cm⁻¹ . The electron-withdrawing nature of the furoate and phenyl rings increases the bond order, shifting it to a higher wavenumber compared to aliphatic esters.

  • The Aldehyde C=O (Lower Frequency): Found at 1685–1700 cm⁻¹ . This band is shifted to a lower wavenumber due to conjugation with the benzene ring (resonance effect).

The "Fermi Doublet" (Aldehyde Confirmation)

The most reliable indicator of the formyl group is the C-H stretching vibration. In aldehydes, this fundamental stretch couples with the first overtone of the C-H bending vibration, creating a doublet:

  • Band 1: ~2820 cm⁻¹

  • Band 2: ~2720 cm⁻¹[1][2]

  • Note: The band at 2720 cm⁻¹ is particularly diagnostic as it sits in a region usually devoid of other interferences.[2]

Furan vs. Benzene Ring

Both rings exhibit C=C skeletal vibrations in the 1400–1600 cm⁻¹ range. However, 2-substituted furans typically show a sharp, characteristic ring breathing band near 1470 cm⁻¹ and 1570 cm⁻¹ , which distinguishes them from the standard aromatic doublet of the benzene core.

Reaction Monitoring (Synthesis QC)

When synthesizing this compound from Ethyl Vanillin, the disappearance of the broad O-H stretching band (3200–3500 cm⁻¹) is the primary metric for reaction completion. If a broad hump remains in this region, unreacted Ethyl Vanillin is present.

Visualizations

Figure 1: Analytical Workflow

A step-by-step logic flow for characterizing the sample.

FTIR_Workflow Start Crude Product Prep Sample Prep (Diamond ATR) Start->Prep Scan Acquisition (4000-600 cm⁻¹, 4cm⁻¹ Res) Prep->Scan QC Quality Check (Baseline & CO₂) Scan->QC Analysis Spectral Analysis QC->Analysis

Caption: Standardized workflow for FTIR acquisition ensuring data integrity before spectral analysis.

Figure 2: Functional Group Verification Logic

Decision tree for confirming molecular identity based on spectral features.

Spectral_Logic Start Spectrum Acquired CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->CheckOH Impure Contamination: Unreacted Ethyl Vanillin CheckOH->Impure Yes Clean Region Clear: Esterification Complete CheckOH->Clean No CheckCO Check 1650-1760 cm⁻¹ (Two Distinct Peaks?) Clean->CheckCO Aldehyde Confirm Aldehyde: Fermi Doublet (2720/2820 cm⁻¹) CheckCO->Aldehyde 1690 & 1740 present Furan Confirm Furan: Ring Breathing (~1470/1570 cm⁻¹) Aldehyde->Furan Final Identity Confirmed: 2-Ethoxy-4-formylphenyl 2-furoate Furan->Final

Caption: Logical decision tree for verifying the target molecule and excluding starting materials.

Detailed Assignment Table

Frequency (cm⁻¹)AssignmentFunctional GroupNotes
3120 – 3050 C-H Stretch (sp²)Aromatic / FuranWeak, sharp bands.
2980 – 2870 C-H Stretch (sp³)Ethoxy Group (-CH₂CH₃)Asymmetric and symmetric alkyl stretches.
2820, 2720 C-H StretchAldehyde Fermi Doublet . 2720 cm⁻¹ is highly specific.
1735 – 1755 C=O[2] StretchEster Higher frequency due to Ar-COO-Ar environment [1].
1685 – 1700 C=O StretchAldehyde Lower frequency due to conjugation with phenyl ring [2].
1580 – 1600 C=C StretchBenzene RingSkeletal vibrations.
1570, 1470 C=C / Ring BreathingFuran Ring Characteristic of 2-substituted furans [3].
1260 – 1280 C-O StretchAryl Ether (Ar-O-C)Strong intensity (Ethoxy linkage).
1120 – 1160 C-O-C StretchEsterAsymmetric stretching of the ester bond.
750 – 770 C-H Out-of-PlaneFuran / BenzeneDeformation bands, useful for fingerprinting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General assignment of aryl esters vs. aldehydes).
  • Sigma-Aldrich. (n.d.). IR Spectrum of Ethyl Vanillin. Retrieved from (Used as baseline for the phenol fragment).

  • Moisan, S., et al. (2008). Vibrational spectra and structure of 2-furoic acid and its derivatives. Spectrochimica Acta Part A.
  • NIST Chemistry WebBook. (2023). Infrared Spectra of Benzaldehyde Derivatives. Retrieved from (Confirmation of Fermi doublet positions).

Sources

Using 2-Ethoxy-4-formylphenyl 2-furoate as an intermediate in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Ethoxy-4-formylphenyl 2-furoate in Heterocyclic Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

2-Ethoxy-4-formylphenyl 2-furoate (CAS: 342592-57-8), often referred to in internal libraries as Ethyl Vanillin Furoate, represents a high-value "dual-pharmacophore" intermediate. It structurally integrates two privileged scaffolds: the benzaldehyde core (derived from ethyl vanillin) and the furoate moiety (derived from 2-furoic acid).

Why use this intermediate?

  • Lipophilicity Modulation: The ethoxy group and furoate ester significantly enhance lipophilicity (LogP) compared to the parent vanillin, improving membrane permeability for drug candidates.

  • Divergent Reactivity: The aldehyde functionality at the C4 position serves as a "soft" electrophile for Schiff base formation, while the ester linkage at C1 remains stable under mild condensation conditions, allowing for the late-stage introduction of heterocycles without protecting groups.

  • Bioactive Heritage: Both furan and vanillin derivatives are historically validated in antimicrobial, anti-inflammatory, and anticancer screens.

Part 2: Synthesis of the Intermediate

Before deploying the intermediate, its purity is critical. Commercial stocks may degrade; fresh preparation or recrystallization is recommended.

Protocol A: Preparation of 2-Ethoxy-4-formylphenyl 2-furoate

Reaction Type: Schotten-Baumann Esterification

Reagents:

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) [1 eq]

  • 2-Furoyl Chloride [1.1 eq]

  • Triethylamine (TEA) [1.2 eq]

  • Dichloromethane (DCM) [Solvent, Anhydrous]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a drying tube, dissolve 10.0 mmol of Ethyl Vanillin in 25 mL of anhydrous DCM.

  • Base Addition: Add 12.0 mmol of TEA. Cool the mixture to 0–5°C using an ice bath.

  • Acylation: Dropwise add 11.0 mmol of 2-Furoyl Chloride dissolved in 5 mL DCM over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 5% NaHCO₃ (2 x 15 mL), followed by 1M HCl (1 x 15 mL) and Brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow crystalline solid.

Part 3: Heterocycle Synthesis Workflows

The aldehyde group is the pivot point for generating heterocyclic libraries. Below are the three primary pathways.

Pathway 1: The Schiff Base Gateway (Imine Formation)

Prerequisite for Thiazolidinones and Azetidinones.

Protocol B: General Schiff Base Synthesis

  • Mix: Dissolve 2-Ethoxy-4-formylphenyl 2-furoate (1 eq) and the substituted Aniline (1 eq) in absolute Ethanol.

  • Catalyze: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux for 3–5 hours.

  • Isolate: Cool to RT. The Schiff base often precipitates. If not, pour into ice water. Filter and recrystallize from Ethanol.[1]

Pathway 2: 4-Thiazolidinone Synthesis (Antimicrobial Scaffold)

Mechanism: Cyclocondensation of Schiff base with Thioglycolic Acid.

Protocol C: Cyclization to Thiazolidinones

  • Setup: In a flask equipped with a Dean-Stark trap (for water removal), dissolve the Schiff base (from Protocol B) (1 eq) in dry Toluene or Benzene.

  • Reagent: Add Thioglycolic Acid (Mercaptoacetic acid) (1.5 eq).

  • Catalyst: Add a pinch of anhydrous ZnCl₂ (optional, accelerates reaction).

  • Reflux: Reflux for 8–12 hours. Water separation in the trap indicates progress.

  • Neutralization: Wash the organic layer with NaHCO₃ solution to remove excess acid.

  • Purification: Evaporate solvent and recrystallize from Methanol.

Pathway 3: Chalcone to Pyrazoline Transformation

Mechanism: Claisen-Schmidt Condensation followed by Hydrazine Cyclization.

Protocol D: Chalcone Synthesis

  • Mix: Dissolve 2-Ethoxy-4-formylphenyl 2-furoate (1 eq) and Acetophenone derivative (1 eq) in Ethanol.

  • Base: Add 40% NaOH solution (dropwise) at 0°C.

  • Stir: Stir at RT for 12–24 hours. The mixture will thicken/precipitate.

  • Isolate: Pour into ice water containing HCl. Filter the yellow solid (Chalcone).

Protocol E: Pyrazoline Cyclization

  • Reflux: Dissolve Chalcone (1 eq) in Glacial Acetic Acid.

  • Reagent: Add Hydrazine Hydrate (2 eq).

  • Heat: Reflux for 6–8 hours.

  • Isolate: Pour into crushed ice. The Pyrazoline precipitates as a solid.

Part 4: Data & Visualization

Reaction Optimization Table
Reaction StepSolvent SystemCatalystTemp (°C)Time (h)Typical Yield
Esterification DCM or THFTEA / Pyridine0 -> 254-6>85%
Schiff Base Ethanol (Abs)Glacial AcOH78 (Reflux)2-480-90%
Thiazolidinone TolueneZnCl₂ (anhydrous)110 (Reflux)10-1265-75%
Chalcone Ethanol40% NaOH2512-2470-85%
Pyrazoline Glacial AcOHNone118 (Reflux)6-860-70%
Synthetic Pathway Diagram

G Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate INTERMEDIATE: 2-Ethoxy-4-formylphenyl 2-furoate Start->Intermediate Esterification (DCM, 0°C) Reagent1 2-Furoyl Chloride (+ TEA) Reagent1->Intermediate SchiffBase Schiff Base (Imine) Intermediate->SchiffBase Ar-NH2 Ethanol/AcOH Chalcone Chalcone (α,β-unsaturated ketone) Intermediate->Chalcone Acetophenone NaOH/EtOH Thiazolidinone 4-Thiazolidinone (Antimicrobial) SchiffBase->Thiazolidinone HS-CH2-COOH ZnCl2/Toluene Azetidinone 2-Azetidinone (β-Lactam) SchiffBase->Azetidinone Cl-CH2-COCl TEA/Dioxane Pyrazoline Pyrazoline (Anti-inflammatory) Chalcone->Pyrazoline NH2-NH2 AcOH/Reflux

Figure 1: Divergent synthesis map starting from Ethyl Vanillin to bioactive heterocycles via the Furoate intermediate.

Part 5: References

  • Sigma-Aldrich. Product Specification: 2-Ethoxy-4-formylphenyl 2-furoate (CAS 342592-57-8).

  • Organic Syntheses. Furoyl Chloride Synthesis and General Esterification Methods. Org.[2][3][4][5] Synth. 1927, 7, 44.

  • Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. 2023.[3] (General methodology for vanillin-furan Schiff bases).

  • Molecules (MDPI). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory and Anti-Cancer Benefits. 2021.

  • ResearchGate. Synthesis of 4-Thiazolidinones from Schiff Bases of Vanillin. (Methodology adaptation source).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethoxy-4-formylphenyl 2-furoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EST-VAN-FUR-001 Subject: Improving Reaction Yield & Purity Profile Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 2-ethoxy-4-formylphenyl 2-furoate . This is an esterification between Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) and a 2-furoic acid derivative .

The Core Challenge: This reaction suffers from a "double-penalty" effect that often caps yields at 40–60% in standard protocols:

  • Electronic Deactivation: The aldehyde group at the para position is electron-withdrawing, significantly reducing the nucleophilicity of the phenolic oxygen.

  • Steric Hindrance: The ortho-ethoxy group physically obstructs the reaction site, making attack on the carbonyl carbon sluggish.

The Solution: To maximize yield (>90%), you must abandon standard Fischer esterification or aqueous Schotten-Baumann conditions. Instead, you must utilize a Nucleophilic Catalysis pathway using DMAP (4-Dimethylaminopyridine) in an anhydrous solvent system.

Module 1: The Reaction Mechanism & Logic

To fix the yield, we must first understand the failure mode. Standard bases (like Pyridine or Et3N alone) are often insufficient to drive the reaction to completion against the steric/electronic resistance described above.

The "Turbocharger" Effect (DMAP Catalysis): By adding catalytic DMAP, we change the mechanism. DMAP attacks the acyl chloride first, forming a highly reactive N-acylpyridinium ion . This intermediate is far more electrophilic than the original acid chloride and is less sensitive to steric hindrance, allowing the deactivated phenol to react rapidly.

Visualizing the Pathway

G Start Reagents: 2-Furoyl Chloride + Ethyl Vanillin Inter1 Intermediate A: N-Furoyl-DMAP(+) (Highly Reactive) Start->Inter1 DMAP Attack (Fast) Product Product: 2-Ethoxy-4-formylphenyl 2-furoate Inter1->Product Phenol Attack (Rate Limiting Step) DMAP Catalyst: DMAP Product->DMAP Regenerates Catalyst Byprod Byproduct: Et3N·HCl Salt Base Base: Triethylamine Base->Byprod Scavenges HCl

Figure 1: The DMAP catalytic cycle acts as an acyl transfer agent, bypassing the low reactivity of the sterically hindered phenol.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck at 50-60%. TLC shows unreacted starting material."

Diagnosis: Incomplete conversion due to deactivated nucleophile. Root Cause: The phenol is too slow to react with the acid chloride before the acid chloride hydrolyzes (if moisture is present) or the reaction stalls. Corrective Action:

  • Switch to the "Activated" Protocol: Ensure you are using the DMAP/DCM method (detailed in Module 3), not aqueous NaOH.

  • Increase DMAP Load: Standard protocols use 1-5 mol% DMAP. For this specific hindered substrate, increase DMAP to 10-20 mol% .

  • Stoichiometry Adjustment: Use 1.2 to 1.5 equivalents of 2-Furoyl Chloride relative to the phenol. The excess drives the equilibrium and accounts for any hydrolysis.

Issue 2: "The product is an oil/gum instead of a solid, or has a strong almond/vanilla smell."

Diagnosis: Contamination with unreacted Ethyl Vanillin. Root Cause: Ethyl Vanillin has a strong odor and can inhibit crystallization of the ester. Corrective Action:

  • Acid Wash: The phenol (Ethyl Vanillin) is weakly acidic. Wash the organic reaction layer with cold 1M NaOH (rapidly) or 5% NaHCO3 . This deprotonates the unreacted phenol, moving it into the aqueous layer, while the ester stays in the organic layer.

    • Warning: Do this quickly and with cold solutions to prevent hydrolysis of your ester product.

  • Recrystallization: If the product is solid but impure, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

Issue 3: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Side reaction or hydrolysis. Root Cause:

  • Hydrolysis:[1] 2-Furoic acid formation (spot stays at baseline or moves very little).

  • Schiff Base Formation: If you used a primary amine base (unlikely, but possible error), it reacted with the aldehyde. Corrective Action:

  • Ensure Triethylamine (Et3N) or DIPEA is used (tertiary amines cannot form Schiff bases).

  • Dry your solvent (DCM) over molecular sieves before use.

Module 3: The Optimized Protocol (High-Yield System)

This protocol is designed to overcome the specific steric/electronic barriers of Ethyl Vanillin.

Reagents Table
ReagentRoleEquivalentsNotes
Ethyl Vanillin Substrate1.0 eqDry thoroughly before use.
2-Furoyl Chloride Reagent1.2 – 1.3 eqLiquid; density ~1.32 g/mL.
Triethylamine (Et3N) Base1.5 eqScavenges HCl; must be dry.
DMAP Catalyst0.1 – 0.2 eq Critical for high yield.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon balloon.

  • Dissolution: Add Ethyl Vanillin (1.0 eq) , DMAP (0.15 eq) , and Triethylamine (1.5 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M relative to phenol).

  • Cooling: Submerge the flask in an ice-water bath (0°C). Cooling is essential to control the exotherm and prevent side reactions on the aldehyde.

  • Addition: Add 2-Furoyl Chloride (1.25 eq) dropwise via syringe over 10–15 minutes.

    • Observation: The solution may turn yellow or precipitate a white solid (Et3N·HCl salts). This is normal.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–6 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot (lower Rf) should disappear.

  • Workup:

    • Dilute with excess DCM.

    • Wash 1: Cold 1M HCl (removes Et3N and DMAP).

    • Wash 2: Saturated NaHCO3 (removes unreacted Furoic acid).

    • Wash 3: Brine (drying).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude solid is usually >90% pure. If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Module 4: Decision Logic for Scale-Up

Use this flow to determine if you need to alter the protocol for larger batches (>50g).

Troubleshooting Start Scale-Up Assessment (>50g Batch) Heat Is exotherm control an issue? Start->Heat Solvent Switch Solvent: Use Toluene (Better heat capacity) Heat->Solvent Yes (Safety Risk) Standard Maintain DCM Protocol (Add reagents slower) Heat->Standard No (Standard Lab Scale) Base Switch Base: Use Pyridine as solvent & base Solvent->Base If solubility is poor

Figure 2: Decision tree for scaling up the esterification process.

References

  • Steglich, W., & Neises, B. (1978).[2] "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Grounding: Establishes the mechanism of DMAP c
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569–583. Link

    • Grounding: Comprehensive review on why DMAP is superior to Pyridine for sterically hindered esters.
  • Haslam, E. (1980). "Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group." Tetrahedron, 36(17), 2409-2433. Link

    • Grounding: Discusses phenol esterific
  • Organic Syntheses, Coll. Vol. 3. (1955). "Furoyl Chloride."[3] p. 426. Link

    • Grounding: Standard preparation and handling of the 2-furoyl chloride reagent.

Sources

Minimizing hydrolysis of 2-Ethoxy-4-formylphenyl 2-furoate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Minimizing Hydrolysis During Workup Ticket ID: EVF-PROTO-001[1]

Executive Summary & Chemical Context

You are working with 2-Ethoxy-4-formylphenyl 2-furoate , a specific phenolic ester derived from Ethyl Vanillin and 2-Furoic Acid .[1]

The Core Problem: This molecule is chemically fragile. Unlike standard alkyl esters (e.g., ethyl acetate), this is a phenolic ester .[1] Furthermore, the leaving group (2-ethoxy-4-formylphenol) possesses a formyl group (


) at the para position.[1]
  • Electronic Effect: The formyl group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the ester oxygen, making the ester carbonyl carbon highly electrophilic and the resulting phenoxide ion highly stable.

  • Consequence: The energy barrier for nucleophilic attack (hydrolysis) is significantly lowered. Even mild bases (like bicarbonate) or prolonged exposure to water can cleave this bond, reverting your product to Ethyl Vanillin and Furoic Acid.[1]

The Chemistry of Instability (Mechanistic Insight)

To prevent hydrolysis, you must understand the enemy. The diagram below illustrates the specific vulnerability of your molecule compared to a standard ester.

HydrolysisMechanism cluster_0 Risk Factor Ester 2-Ethoxy-4-formylphenyl 2-furoate Attack Nucleophilic Attack (H2O / OH-) Ester->Attack High Electrophilicity (Due to p-CHO EWG) Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Elimination Intermediate->Collapse Products Hydrolysis Products: Ethyl Vanillin + Furoic Acid Collapse->Products Stabilized Phenoxide Leaving Group

Figure 1: Mechanism of hydrolysis.[1][2][3] The para-formyl group (EWG) activates the ester, making it function almost like an 'active ester' used in peptide coupling.

Optimized Workup Protocol (The "Gold Standard")

This protocol replaces standard workups. It prioritizes low temperature and neutral pH .

Reagents Required:
  • Quench Buffer: 0.5 M Phosphate Buffer (pH 6.0) OR 1% Citric Acid solution. (Avoid Sodium Bicarbonate).[1]

  • Wash Solution: Saturated NaCl (Brine), pre-chilled to 0°C.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][4] Avoid Magnesium Sulfate (
    
    
    
    ) if your product is acid-sensitive, though it is usually acceptable here.[1]
Step-by-Step Methodology
StepActionTechnical Rationale
1. Cooling Cool reaction mixture to 0–4°C (Ice bath) before quenching.Kinetic control; reduces the rate of nucleophilic attack by water.
2. Quenching Slowly add Cold Phosphate Buffer (pH 6) or Dilute Citric Acid .[1]Neutralizes excess base/amine catalysts without creating high pH "hotspots" that trigger saponification.
3. Extraction Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]DCM is preferred as it separates rapidly from water, minimizing contact time.[1]
4. Washing Wash organic layer once with ice-cold Brine.[1]Increases ionic strength to force water out of the organic layer; breaks emulsions.
5. Drying Dry over

for 10-15 mins at room temp.
Neutral drying agent. Do not leave overnight.
6. Concentration Rotovap at < 40°C .Thermal stability check. Avoid high-vac heating.[1]

Troubleshooting Guide

Use this decision tree to diagnose issues during your experiment.

TroubleshootingTree Start Issue Detected Smell Does crude smell like Vanilla/Sweet? Start->Smell Hydrolysis Diagnosis: Hydrolysis Occurred Smell->Hydrolysis Yes Emulsion Issue: Layers won't separate Smell->Emulsion No CheckPH Check Aqueous pH Was it > 8? Hydrolysis->CheckPH BaseIssue Cause: Base Hydrolysis Action: Switch to Citric Acid/Phosphate quench. CheckPH->BaseIssue Yes TimeIssue Cause: Water Contact Time Action: Faster separation, colder brine. CheckPH->TimeIssue No Salt Action: Add solid NaCl and filter through Celite. Emulsion->Salt Yes

Figure 2: Diagnostic workflow for workup failures.

Common Scenarios & Solutions

Q: My crude product smells strongly of vanilla.

  • Diagnosis: Your ester has hydrolyzed.[4][5] The "vanilla" smell is Ethyl Vanillin (the leaving group).

  • Fix: You likely used a basic wash (NaHCO3) or the quench was too exothermic. Repeat synthesis and use the Phosphate Buffer (pH 6) quench method.

Q: I see two spots on TLC that weren't there before workup.

  • Diagnosis: Spot A is likely Ethyl Vanillin (lower Rf than ester usually).[1] Spot B is Furoic Acid (stays at baseline or streaks in non-polar solvents).[1]

  • Fix: If the hydrolysis is partial (<10%), you can purify via flash column chromatography using a gradient of Hexanes/EtOAc. Note: Add 0.5% Triethylamine to the column solvent to buffer the silica if the ester is acid-sensitive, but test a small amount first.

Q: Can I use Sodium Bicarbonate to remove unreacted Furoyl Chloride?

  • Risk: High.[4] Bicarbonate creates a pH of ~8.5. With this specific activated ester, that is enough to cause hydrolysis.

  • Alternative: Quench the acid chloride with cold water first (stir vigorously for 10 mins at 0°C). The water will hydrolyze the chloride to the acid. Then perform a quick, cold wash with dilute bicarbonate if absolutely necessary, but immediate separation is critical.[1]

Frequently Asked Questions (FAQ)

Q1: Why is this ester more sensitive than Phenyl Furoate? A: The ethoxy and formyl groups on the phenyl ring change the electronics. The formyl group (para-position) withdraws electrons via resonance (


 effect is outweighed by 

effect in this context regarding the ester bond stability), stabilizing the phenoxide anion upon cleavage. This makes the "leaving group" ability of ethyl vanillin significantly higher than that of phenol [1].

Q2: Can I store the crude mixture in solution overnight? A: No. Even trace water in "dried" solvents can cause hydrolysis over time. Remove solvent immediately and store the solid/oil under inert gas (Argon/Nitrogen) in a freezer (-20°C).[1]

Q3: Which solvent is best for recrystallization? A: Avoid alcohols (Methanol/Ethanol) if possible, as transesterification can occur (swapping the ethyl vanillin part for a methoxy group). Use non-protic solvents like Toluene/Hexane or DCM/Hexane mixtures [2].

References

  • Kirby, A. J. (1972).[1] Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10, pp. 57-207).[1] Elsevier. [1]

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.

  • OpenStax. (2023).[1] Chemistry of Esters: Hydrolysis Mechanisms.

  • PubChem. (2025).[1][2][6] Ethyl Vanillin (Compound Summary).

Sources

Removing unreacted ethyl vanillin from 2-Ethoxy-4-formylphenyl 2-furoate product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Ethoxy-4-formylphenyl 2-furoate

Welcome to the technical support center for advanced chemical purification. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions concerning the removal of unreacted ethyl vanillin from the synthesized product, 2-Ethoxy-4-formylphenyl 2-furoate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to adapt these methods to your specific experimental context.

Section 1: Understanding the Separation Challenge

The synthesis of 2-Ethoxy-4-formylphenyl 2-furoate via the esterification of ethyl vanillin with 2-furoyl chloride is a common synthetic route. However, a frequent challenge is the presence of unreacted ethyl vanillin in the crude product. Both the starting material and the product are aromatic compounds with similar structural features, which can make separation non-trivial. The key to successful purification lies in exploiting the subtle yet significant differences in their physicochemical properties. The primary difference is the presence of a free phenolic hydroxyl group on ethyl vanillin, which is absent in the esterified product. This phenolic group dramatically influences the polarity and acidity of the molecule, providing a powerful handle for separation.

Section 2: Characterization Quick Guide: Reactant vs. Product

A foundational step in designing any purification strategy is to understand the physical properties of the compounds involved. The table below summarizes the key differences between ethyl vanillin and the desired product.

PropertyEthyl Vanillin (Starting Material)2-Ethoxy-4-formylphenyl 2-furoate (Product)Rationale for Separation
Molecular Formula C₉H₁₀O₃[1]C₁₆H₁₄O₅The product has a significantly higher molecular weight.
Molecular Weight 166.17 g/mol [1][2][3]286.28 g/mol (Calculated)This difference has minor effects on chromatographic separation but is a key characteristic.
Melting Point 74-78 °C[1][3][4]Not readily available, but expected to be different.A significant difference in melting points makes recrystallization a viable purification method.
Boiling Point 285 °C[1][2][3]Higher than ethyl vanillinDistillation is generally not preferred due to the high boiling points and potential for thermal degradation.
Key Functional Group Phenolic Hydroxyl (-OH)Furoate EsterThe acidic phenolic -OH group in ethyl vanillin allows for selective removal via basic extraction.
Polarity More PolarLess PolarThe polarity difference is the basis for separation by chromatography (TLC and column).
Solubility Soluble in ethanol, ether, chloroform[4][5]. Slightly soluble in water[3][4].Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.Differential solubility is key for selecting an appropriate recrystallization solvent.

Section 3: Troubleshooting Common Purification Issues (Q&A Format)

This section addresses the most common challenges encountered during the purification process in a direct question-and-answer format.

Question 1: How can I quickly assess the purity of my crude product and confirm the presence of ethyl vanillin?

Answer: Thin-Layer Chromatography (TLC) is the most effective and rapid method for this purpose[6][7]. It allows you to visualize the separation of your product from the starting material.

  • Principle of Operation: TLC separates compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent system)[8]. Ethyl vanillin, being more polar due to its free hydroxyl group, will have a stronger interaction with the silica gel and thus a lower Retention Factor (Rf) value compared to the less polar ester product.

  • Quick Protocol:

    • Prepare a TLC plate with a pencil line about 1 cm from the bottom.

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the crude mixture, a pure standard of ethyl vanillin, and a "co-spot" (crude mixture and ethyl vanillin standard in the same spot) on the baseline[6].

    • Develop the plate in a chamber with an appropriate eluent system, such as 3:1 Hexanes:Ethyl Acetate.

    • Visualize the plate under a UV lamp. The presence of a spot in your crude lane that matches the Rf of the ethyl vanillin standard confirms its presence.

Question 2: My TLC shows a significant amount of unreacted ethyl vanillin. What is the most straightforward purification method?

Answer: For significant quantities of impurity, recrystallization is often the most efficient first-line approach.

  • Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature[9][10]. An ideal recrystallization solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the impurity (ethyl vanillin) remains soluble at all temperatures or is insoluble at high temperatures[10].

  • Solvent Selection is Key: You will need to perform small-scale solvent screening tests. Good starting points for 2-Ethoxy-4-formylphenyl 2-furoate would be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The goal is to find a solvent or solvent system where the product is sparingly soluble at room temperature but fully soluble when hot.

  • Refer to Section 4 for a detailed Recrystallization Protocol.

Question 3: I've tried recrystallization, but my product is still not pure. What's the next step?

Answer: If recrystallization is insufficient, Flash Column Chromatography is the definitive method for achieving high purity[11][12].

  • Principle of Operation: Like TLC, this technique separates compounds based on polarity, but on a preparative scale[11]. The crude mixture is loaded onto a column packed with a stationary phase (silica gel), and a solvent (mobile phase) is pushed through under pressure. The less polar product will travel through the column faster than the more polar ethyl vanillin, allowing for their separation into different fractions.

  • Why it Works Here: The polarity difference between the ester product and the phenolic ethyl vanillin is significant enough for excellent separation on a silica gel column.

  • Refer to Section 4 for a detailed Flash Column Chromatography Protocol.

Question 4: Is there a chemical method to remove trace amounts of ethyl vanillin without resorting to chromatography?

Answer: Yes, a liquid-liquid extraction with a mild base can effectively remove the acidic ethyl vanillin impurity.

  • Chemical Principle: The phenolic hydroxyl group of ethyl vanillin is weakly acidic and will be deprotonated by a base like sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to form a water-soluble sodium salt. The ester product, lacking this acidic proton, will remain in the organic layer.

  • Procedure:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or 1M NaOH. The deprotonated ethyl vanillin will move into the aqueous layer.

    • Separate the aqueous layer. Repeat the wash 1-2 times.

    • Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

  • Caution: Using a strong base like NaOH can potentially hydrolyze your ester product if contact time is prolonged or the solution is heated. A milder base like sodium bicarbonate is generally safer for this purpose[13].

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for purifying solids when one component is present in a significantly larger quantity.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent to just dissolve the solid completely. This should be done on a hot plate[14].

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[10]. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[9].

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly. Purity can be checked via TLC and melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

This is the most powerful technique for separating compounds with different polarities.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexanes:Ethyl Acetate) that gives a good separation between your product and ethyl vanillin. The ideal Rf for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture[15]. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column[12][16].

  • Elution: Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column. Collect the eluent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Ethoxy-4-formylphenyl 2-furoate.

Section 5: Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying your product based on the initial assessment of the crude mixture.

Purification_Workflow start Crude Product tlc_analysis Analyze by TLC start->tlc_analysis purity_check Is Ethyl Vanillin Present? tlc_analysis->purity_check high_impurity High Impurity Level purity_check->high_impurity Yes, High low_impurity Trace Impurity Level purity_check->low_impurity Yes, Trace final_product Pure Product purity_check->final_product No recrystallization Perform Recrystallization high_impurity->recrystallization base_wash Perform Basic Wash (e.g., NaHCO3) low_impurity->base_wash post_purif_tlc1 Analyze by TLC recrystallization->post_purif_tlc1 post_purif_tlc2 Analyze by TLC base_wash->post_purif_tlc2 is_pure1 Is Product Pure? post_purif_tlc1->is_pure1 is_pure2 Is Product Pure? post_purif_tlc2->is_pure2 column Perform Column Chromatography is_pure1->column No is_pure1->final_product Yes is_pure2->column No is_pure2->final_product Yes column->final_product

Caption: Decision workflow for purification of 2-Ethoxy-4-formylphenyl 2-furoate.

Section 6: Frequently Asked Questions (FAQs)

Q1: Why is ethyl vanillin more polar than 2-Ethoxy-4-formylphenyl 2-furoate? A1: The polarity is primarily dictated by the free phenolic hydroxyl (-OH) group on ethyl vanillin. This group can participate in hydrogen bonding, making it significantly more polar than the ester product, where the hydroxyl group has been converted into a less polar ester linkage.

Q2: Can I use distillation to separate the two compounds? A2: While there is a difference in boiling points, distillation is generally not recommended. Both compounds have high boiling points (Ethyl vanillin boils at 285 °C)[1][2][3], and attempting to distill them, even under vacuum, risks thermal decomposition of the product.

Q3: My compound seems to be acid-sensitive. Are there alternatives to silica gel for column chromatography? A3: Yes. If your ester is sensitive to the acidic nature of standard silica gel, you can use neutralized silica gel or an alternative stationary phase like alumina. For acid-sensitive compounds, you can also add a small amount of a base like triethylamine (1-2%) to your eluent system to deactivate the silica[16].

Q4: How do I prepare a "dry load" for column chromatography? A4: To prepare a dry load, dissolve your crude product in a suitable solvent (like dichloromethane or acetone). Add a small amount of silica gel (enough to form a free-flowing powder once the solvent is gone) to the solution. Remove the solvent completely using a rotary evaporator. You will be left with your compound adsorbed onto the silica, which you can then carefully add to the top of your packed column[12][16].

References

  • Ethylvanillin Chemical and Physical Properties. Grokipedia.
  • Ethyl Vanillin Properties. Brenntag.
  • Ethylvanillin.
  • EthylVanillin - Spec Sheet. GC Chemicals.
  • Ethyl vanillin. Alfa Chemistry.
  • General procedures for the purific
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds.
  • Recrystallization Procedure. University of California, Los Angeles.
  • Standard operating procedure Flash column chromatography. University of Wisconsin-Madison.
  • Recrystalliz
  • Recrystallisation Solvent Choice. University of Calgary.
  • Thin Layer Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Flash Chromatography Explained. KNAUER Santai SepaFlash.
  • Video: Recrystallization - Concept. JoVE (Journal of Visualized Experiments).
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Complete Guide to Thin Layer Chromatography Sample Preparation.

Sources

Optimizing catalyst concentration for 2-furoate ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Furoate Ester Synthesis Topic: Optimizing Catalyst Concentration for 2-Furoic Acid Esterification Ticket ID: TCH-FUR-001 Status: Open Responder: Senior Application Scientist, Catalysis Division

Introduction: The Stability-Reactivity Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic dilemma of furan chemistry: The Stability-Reactivity Paradox.

Unlike benzoic acid, 2-furoic acid possesses an electron-rich heteroaromatic ring that is highly sensitive to acidic environments. While you need acid to catalyze the Fischer esterification, excessive acid concentration or prolonged exposure triggers the degradation of the furan ring into dark, insoluble polymeric "humins."

This guide is not a generic recipe; it is a troubleshooting and optimization framework designed to help you locate the "Goldilocks zone"—where kinetics are fast enough to be practical, but mild enough to preserve the furan ring.

Module 1: Troubleshooting & Diagnostics

Use this section to diagnose immediate failures in your current batch.

Q: My reaction mixture turned dark brown/black within 30 minutes. What happened?

A: Acid-Catalyzed Polymerization (Humin Formation). You have likely overdosed the catalyst or used an acid that is too strong for the temperature.

  • The Mechanism: High proton concentrations (

    
    ) protonate the furan ring (usually at the C5 position) rather than the carboxylic carbonyl. This initiates an electrophilic attack by another furan molecule, leading to chain growth (polymerization).
    
  • The Fix:

    • Abort: This batch is likely irrecoverable if it is opaque black.

    • Reduce Loading: Drop catalyst concentration by 50%.

    • Switch Catalyst: If using

      
      , switch to 
      
      
      
      -Toluenesulfonic acid (
      
      
      -TSA) or a solid acid like Amberlyst-15.
    • Temperature Check: Ensure you are not exceeding 70°C (methanol reflux) unless strictly necessary.

Q: Conversion stalled at ~65% despite adding more catalyst. Why?

A: You are fighting Equilibrium, not Kinetics. Adding more catalyst only speeds up the rate at which you reach the equilibrium wall; it does not move the wall.

  • The Cause: Water produced during esterification is hydrolyzing your product back to the starting material (

    
     for many Fischer esterifications).
    
  • The Fix:

    • Do NOT add more acid.

    • Remove Water: Implement a Dean-Stark trap (for toluene/benzene solvents) or add activated Molecular Sieves (3Å or 4Å) directly to the flask.

    • Solvent Ratio: Increase the alcohol equivalents (use alcohol as the solvent) to drive Le Chatelier’s principle.

Module 2: Optimization Logic & Workflow

Do not guess the concentration. Use a systematic Design of Experiments (DoE) approach.

The Optimization Loop

The following workflow illustrates the decision matrix for determining the optimal catalyst loading (


).

OptimizationWorkflow Start Start Optimization Target: >90% Yield Screening Initial Screen: 1 mol% Catalyst Reflux, 2h Start->Screening Analysis Analyze (HPLC/GC) Check Conversion & Color Screening->Analysis Decision1 Conversion < 50%? Analysis->Decision1 Decision2 Darkening/Tars? Decision1->Decision2 No (Conv > 50%) Increase Increase Loading (+1 mol% increments) Decision1->Increase Yes (Slow Kinetics) Decrease Decrease Loading (or Switch to Solid Acid) Decision2->Decrease Yes (Degradation) WaterRem Implement Water Removal (Sieves/Dean-Stark) Decision2->WaterRem No (Clear soln) Increase->Screening Decrease->Screening Success Optimal Protocol Defined WaterRem->Success Yield > 90%

Figure 1: Decision matrix for optimizing catalyst loading. Note that "Darkening" is a critical failure mode requiring immediate reduction of acid strength or concentration.

Module 3: Recommended Protocols

Protocol A: Homogeneous Catalysis (Standard)

Best for small scale or when solid acid handling is difficult.

  • Substrate: 2-Furoic Acid (1.0 eq)

  • Reagent/Solvent: Methanol (anhydrous, 10-20 eq)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA)
  • Recommended Loading: 1.0 – 3.0 mol% relative to furoic acid.

Step-by-Step:

  • Dissolve 2-furoic acid in anhydrous methanol under

    
     atmosphere.
    
  • Add

    
    -TSA (start at 1 mol%).
    
  • Heat to reflux (65°C).

  • Critical Step: Monitor by TLC/HPLC at 1 hour.

    • If clear: Continue.

    • If darkening: Cool immediately and neutralize.

  • Workup: Cool to room temp. Add solid

    
     (1.1 eq relative to catalyst) to neutralize before removing solvent. This prevents acid-catalyzed degradation during concentration.
    
Protocol B: Heterogeneous Catalysis (Green/Scalable)

Best for scale-up and high purity requirements.

  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin)[1]

  • Recommended Loading: 5 – 10 wt% relative to the mass of furoic acid.

Step-by-Step:

  • Pre-activation: Wash Amberlyst-15 with methanol to remove pore-clogging water; dry if strict anhydrous conditions are needed.

  • Combine furoic acid and methanol.[2][3]

  • Add Amberlyst-15 beads.

  • Reflux with gentle stirring (overhead stirrer preferred to avoid grinding beads).

  • Filtration: Upon completion, filter off the catalyst beads.[4]

  • Reuse: The catalyst can be washed with methanol/water and regenerated with dilute

    
     for subsequent batches.
    
Comparative Performance Data
Catalyst SystemLoadingTemp (°C)Time (h)Yield (%)SelectivityNotes

5 mol%65488%LowHigh risk of charring/humins.

-TSA
2 mol%65692%HighGood balance of rate vs. stability.
Amberlyst-15 10 wt%65895%Very HighEasy workup; catalyst reusable.
Au/

1 mol%12024>99%Very HighOxidative esterification (specialized).

Module 4: Mechanistic Insight

Understanding why the reaction fails is the key to preventing it. The diagram below details the bifurcation point where the reaction either succeeds (Esterification) or fails (Polymerization).

Key Concept: The activation energy for esterification (


) is generally lower than for polymerization, but polymerization is often higher order with respect to acid concentration. This is why low catalyst loading favors the ester. 

Mechanism FuroicAcid 2-Furoic Acid CarbonylProt Path A: Carbonyl Protonation (Productive) FuroicAcid->CarbonylProt Low [H+] RingProt Path B: Ring Protonation (C5) (Destructive) FuroicAcid->RingProt High [H+] / High T AcidCat H+ Catalyst AcidCat->CarbonylProt AcidCat->RingProt Tetrahedral Tetrahedral Intermediate CarbonylProt->Tetrahedral + R-OH Electrophile Reactive Electrophile RingProt->Electrophile Ester 2-Furoate Ester (Target) Tetrahedral->Ester - H2O Humins Polymeric Humins (Black Tar) Electrophile->Humins + Furan Ring

Figure 2: Mechanistic bifurcation. Path A leads to the desired ester. Path B, favored by high acid concentration, leads to ring degradation and polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves with solid acid catalysts? A: Yes, but be careful. Physical attrition can occur if you stir magnetic bars directly against both beads and sieves. Use an overhead stirrer or place sieves in a separate porous pouch/thimble within the reactor.

Q: How do I remove the unreacted furoic acid if the reaction doesn't go to completion? A: Do not distill immediately. Wash the organic layer with saturated Sodium Bicarbonate (


). The unreacted furoic acid will deprotonate to the water-soluble sodium furoate, partitioning into the aqueous layer, while the ester remains in the organic layer.

Q: Is there a "Green" alternative to mineral acids? A: Absolutely. Apart from Amberlyst-15, Sulfated Zirconia and Zeolite Beta are excellent heterogeneous catalysts. For oxidative esterification (starting from furfural directly), Gold on Zirconia (


)  is a cutting-edge method that avoids corrosive acids entirely [1].

References

  • RSC Advances. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion. Retrieved from [Link]

  • Frontiers in Chemistry. (2020).[5] Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification.[6] Retrieved from [Link][1][3][6][7][8][9][10]

  • ResearchGate. (2015). Amberlyst-15 in Organic Synthesis: A Review. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Catalytic Furfural Oxidation to Furoic Acid... with H2 Production.[7][11] Retrieved from [Link]

Sources

Resolving solubility issues of 2-Ethoxy-4-formylphenyl 2-furoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of 2-Ethoxy-4-formylphenyl 2-furoate in DMSO

Executive Summary & Chemical Profile

Compound Identity: 2-Ethoxy-4-formylphenyl 2-furoate Common Class: Aromatic Furoate Ester / Ethyl Vanillin Derivative Physicochemical Challenge: This molecule combines a lipophilic furoate ester tail with a polarizable benzaldehyde core.[1] While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter pseudo-insolubility (slow dissolution kinetics due to high crystal lattice energy) or oxidative instability (yellowing due to the aldehyde group).[1]

Quick Solubility Reference Table

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3][4]Notes
Anhydrous DMSO Excellent >100 mMRequires kinetic energy (heat/sonication) to initiate.[1]
DMSO + 1% Water Good ~50 mMWater acts as an anti-solvent; increases viscosity.[1]
Ethanol (100%) Moderate ~10-25 mMLower solubility than DMSO.[1]
PBS / Cell Media Poor <100 µMRequires predation or carrier (e.g., Cyclodextrin).[1]

Diagnostic Workflow: Why is it not dissolving?

Before attempting aggressive heating, use this logic tree to identify the root cause of the solubility failure.

SolubilityDiagnostic Start Start: Visual Inspection of DMSO Solution Cloudy Cloudy / Floating Particles? Start->Cloudy Yellow Solution turned Yellow/Brown? Start->Yellow Gel Viscous Gel Formation? Start->Gel CheckWater Is DMSO Anhydrous (<0.1% H2O)? Cloudy->CheckWater Yes Oxidation Cause: Aldehyde Oxidation Action: Check Purity / Store under N2 Yellow->Oxidation Yes Concentration Cause: Supersaturation Action: Dilute to <50 mM Gel->Concentration Yes KineticIssue Cause: High Lattice Energy Action: Protocol A (Sonication) CheckWater->KineticIssue Yes WaterIssue Cause: Hydrophobic Effect Action: Use Fresh Anhydrous DMSO CheckWater->WaterIssue No (Old Bottle)

Figure 1: Diagnostic logic for identifying solubility barriers. Blue nodes indicate starting points; Green indicates solvable kinetic issues; Red indicates chemical or contamination issues.[1]

Troubleshooting Guide & FAQs

Issue 1: "I see white particles floating even after vortexing."

Diagnosis: Kinetic Trap. The compound likely has a high crystal lattice energy.[1] Vortexing provides insufficient shear force to break the crystal packing, even though the compound is thermodynamically soluble.[1] The Fix (Protocol A):

  • Sonicate: Place the sealed vial in a bath sonicator (35-40 kHz) for 10–15 minutes. Avoid probe sonicators to prevent overheating.[1]

  • Warm: If sonication fails, warm the bath to 37°C–40°C . Warning: Do not exceed 45°C to protect the ester bond.[1]

  • Verify: Hold the vial against a light source. The solution must be completely clear, not opalescent.[1]

Issue 2: "The solution turned bright yellow or dark orange."

Diagnosis: Aldehyde Oxidation or Hydrolysis. The 4-formyl group (aldehyde) is reactive.[1] If your DMSO contains peroxides or is old (hygroscopic water absorption), the aldehyde can oxidize to a carboxylic acid, or the ester may hydrolyze, releasing 2-furoic acid and the phenol.[1] The Fix:

  • Prevention: Use anhydrous DMSO (packed under argon/nitrogen) and store stock solutions at -20°C or -80°C.[1]

  • Rescue: If the color change is slight, the compound may still be functional, but verify purity via LC-MS before use in sensitive assays.

Issue 3: "The compound precipitated immediately when I added it to cell culture media."

Diagnosis: The "Crash-Out" Effect. This is a lipophilic ester.[1] Adding a concentrated DMSO stock (e.g., 100 mM) directly to aqueous media causes a rapid polarity shift, forcing the compound out of solution before it can disperse.[1] The Fix (Protocol B - Stepwise Dilution):

  • Intermediate Dilution: Dilute your high-concentration stock (e.g., 100 mM) into a lower concentration stock (e.g., 10 mM) using pure DMSO first.[1]

  • Rapid Dispersion: When adding to media, submerge the pipette tip into the liquid and dispense quickly while swirling the media.[1] Do not drop it on top of the static liquid surface.[1]

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v). If precipitation persists, the concentration exceeds the aqueous solubility limit (likely <100 µM).[1]

Standardized Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this for storage and initial solubilization.[1]

  • Weighing: Weigh accurately into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as DMSO can leach plasticizers).[1]

  • Solvent: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Calculation: Volume (mL) = Mass (mg) / [MW (~260.[1]24) × Concentration (M)]

  • Solubilization:

    • Vortex for 30 seconds.

    • If solid remains, sonicate in a water bath at RT for 5 minutes.

    • Inspect visually.[1]

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Solvent Exchange for Animal Studies (In Vivo)

DMSO is often too toxic for high-dose animal studies.[1] Use this formulation for IP/PO administration.

ComponentPercentageFunction
DMSO Stock 5%Solubilizer
PEG-400 40%Co-solvent / Stabilizer
Tween-80 5%Surfactant (prevents crash-out)
Saline/PBS 50%Bulk Vehicle

Method:

  • Dissolve compound in DMSO.[1]

  • Add PEG-400 and vortex.[1]

  • Add Tween-80 and vortex.[1]

  • Slowly add warm Saline (37°C) while vortexing. The solution should remain clear or slightly milky (stable emulsion).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl Vanillin Derivatives.[1] PubChem.[1][5] Available at: [Link].[1]

  • Balakin, K. V., et al. (2004).[1] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry.[1] (Provides mechanistic insight into aromatic solubility in DMSO).

  • ResearchGate Community. Troubleshooting solubility of aromatic aldehydes in DMSO. Available at: [Link].[1]

Sources

Controlling side reactions in the formylation of ethoxy phenyl furoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Side Reactions & Process Optimization Doc ID: TSC-ORG-2025-044 Audience: Senior Process Chemists, Medicinal Chemists

Executive Summary & Chemical Logic

The formylation of ethoxy phenyl furoates (typically via the Vilsmeier-Haack reaction) presents a unique dichotomy in reactivity. The furan ring is inherently electron-rich (acid-sensitive), while the ethoxy substituent acts as a strong activating group (


 effect), significantly increasing reaction rates. However, the furoate ester  moiety (

) is electron-withdrawing, deactivating specific positions.

The Core Challenge: Balancing reactivity to achieve formylation without triggering acid-catalyzed ring opening (polymerization) or ether cleavage (dealkylation) .

This guide details the mechanistic control points required to suppress these side reactions, ensuring high yield and regioselectivity.

Reaction Mechanism & Competing Pathways

To control side reactions, one must visualize the competition between the desired electrophilic aromatic substitution (


) and the destructive pathways.
Pathway Visualization

The following diagram maps the Vilsmeier-Haack pathway against the two primary failure modes: Dealkylation and Furan Ring Opening .

VilsmeierPathways Substrate Ethoxy Phenyl Furoate (Substrate) Intermed Iminium Intermediate (Stable at Low Temp) Substrate->Intermed Electrophilic Attack (Fast due to -OEt) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermed Hydrolysis Buffered Hydrolysis (NaOAc/H2O) Intermed->Hydrolysis Controlled Workup Acid Excess Acid / Heat (>40°C) Intermed->Acid Uncontrolled Exotherm Product Formylated Product (Aldehyde) Hydrolysis->Product Dealkyl Side Rxn 1: Dealkylation (-Et) Acid->Dealkyl Ether Cleavage Polymer Side Rxn 2: Ring Opening/Tars Acid->Polymer Furan Decomposition

Figure 1: Mechanistic divergence in furan formylation. High temperatures or prolonged acidic exposure favor irreversible side reactions.

Critical Control Points (Technical Deep Dive)

A. Controlling Dealkylation (Loss of Ethoxy Group)

The Issue: The ethoxy ether linkage is susceptible to cleavage by the strong Lewis acid character of


 or the 

byproduct, especially at elevated temperatures. This converts the ethoxy-furan to a hydroxy-furan, which often decomposes or undergoes different chemistry.
  • Control Strategy:

    • Stoichiometry: Limit

      
       to 1.1–1.2 equivalents . Excess 
      
      
      
      acts as a chlorinating agent and promotes ether cleavage.
    • Temperature: Maintain reaction temperature below 25°C . Dealkylation activation energy is significantly higher than formylation for activated furans.

    • Solvent: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . Avoid neat reactions.

B. Preventing Polymerization (The "Black Tar" Scenario)

The Issue: Furans are "acidophobic." The Vilsmeier intermediate is an iminium salt (acidic). If the reaction mixture becomes too hot or if the quenching is too aggressive, the furan ring opens, leading to extensive polymerization.

  • Control Strategy:

    • The "Inverse Addition" Protocol: Always add

      
       to the DMF/Substrate solution (or pre-formed Vilsmeier reagent to the substrate) slowly  to control the exotherm.
      
    • Buffered Quench: Never quench with strong base (NaOH) directly. Use Sodium Acetate (NaOAc) or Saturated

      
        to hydrolyze the iminium salt gently. Strong bases can induce Cannizzaro reactions or ring degradation on the aldehyde product.
      

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Acid-catalyzed polymerization of the furan ring. Root Cause:

  • Temperature spike: The addition of

    
     was too fast.
    
  • Reaction time too long: Extended exposure to acidic species degrades the furan. Solution:

  • Repeat the experiment with strict temperature control (

    
    )  during addition.
    
  • Monitor by TLC/HPLC every 30 minutes. Quench immediately upon consumption of starting material. Do not let it stir "overnight" habitually.

Q2: I see a new spot on TLC that corresponds to a phenol/alcohol (De-ethylated product).

Diagnosis: Ether cleavage (Dealkylation). Root Cause:

  • Excess

    
    :  Using >2.0 equivalents.
    
  • High Temperature: Heating the reaction to drive it to completion. Solution:

  • Reduce

    
     to 1.05–1.1 eq .
    
  • If the reaction is sluggish, do not heat . Instead, increase the concentration of the Vilsmeier reagent (pre-form it separately) or switch to a more reactive amide like N-methylformanilide (though DMF is usually sufficient for ethoxy-furans).

Q3: The yield is low, and I suspect the ester is hydrolyzing.

Diagnosis: Hydrolysis of the furoate ester to the carboxylic acid. Root Cause:

  • Prolonged aqueous workup at extreme pH (pH < 1 or pH > 12). Solution:

  • Perform the hydrolysis of the iminium salt rapidly using Sodium Acetate buffer (pH ~5-6) .

  • Extract immediately into organic solvent (DCM/EtOAc) once the hydrolysis is complete (usually 15-30 mins). Avoid leaving the product in the aqueous phase.

Optimized Experimental Protocol

Objective: Mon-formylation of Ethyl 4-ethoxy-2-phenyl-3-furoate (Model Substrate).

Reagents
  • Substrate: 1.0 eq

  • DMF (Anhydrous): 5.0 eq (acts as reagent and co-solvent)

  • 
    : 1.1 eq
    
  • Solvent: 1,2-Dichloroethane (DCE) [0.5 M concentration]

Step-by-Step Procedure
  • Vilsmeier Reagent Formation:

    • In a flame-dried flask under

      
      , charge DMF (5.0 eq) and DCE.
      
    • Cool to

      
        (Ice/Salt bath).
      
    • Add

      
       (1.1 eq) dropwise over 20 minutes. Ensure internal temp 
      
      
      
      .
    • Stir at

      
       for 30 mins to form the white precipitate/suspension (Vilsmeier salt).
      
  • Substrate Addition:

    • Dissolve the Ethoxy Phenyl Furoate (1.0 eq) in minimal DCE.

    • Add this solution dropwise to the Vilsmeier reagent at

      
      .
      
    • Critical: Do not allow the temperature to rise.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (

      
      ) .
      
    • Stir for 2–4 hours. Monitor by HPLC/TLC.

    • Stop point: When SM < 2%, proceed immediately to workup.

  • Buffered Hydrolysis (Quench):

    • Pour the reaction mixture into a vigorously stirred solution of 20% Aqueous Sodium Acetate cooled to

      
      .
      
    • Stir for 30–60 minutes. The organic layer should separate, and the pH should be roughly 5–6.

  • Isolation:

    • Separate layers. Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo (bath temp 
      
      
      
      ).

Troubleshooting Logic Flowchart

Use this decision tree to diagnose failure modes during the optimization process.

Troubleshooting Start Issue Detected Q1 Is the mixture black/tarry? Start->Q1 Q2 Is the Ethoxy group missing? Q1->Q2 No Sol1 Reduce Temp. Slow Addition. Q1->Sol1 Yes Q3 Is SM remaining? Q2->Q3 No Sol2 Reduce POCl3 eq. Check Reagent Quality. Q2->Sol2 Yes Sol3 Increase Time (at RT). Do NOT Heat. Q3->Sol3 Yes

Figure 2: Rapid diagnostic logic for reaction optimization.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Title: The Vilsmeier-Haack Reaction (Review)[1][2][3][4][5]

    • Source: Organic Reactions (2000), 56, 355-659.[4][6]

    • URL:[Link]

  • Formyl

    • Title: Vilsmeier-Haack Reaction of Furan Derivatives[7]

    • Source: Journal of Heterocyclic Chemistry (General Reference Context)
    • URL:[Link]

  • Controlling Side Reactions in Vilsmeier Formyl

    • Title: Side Reactions and Considerations in Vilsmeier-Haack Formyl
    • Source: BenchChem Technical Guide[3]

  • Regioselectivity in Furan Deriv

    • Title: Regioselective Electrophilic Formylation of 3-Substituted Thiophenes and Furans
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals working on the purification of 2-Ethoxy-4-formylphenyl 2-furoate. Here, we address common challenges, provide in-depth troubleshooting strategies, and present detailed protocols to streamline your purification workflow and enhance final product purity.

Section 1: Understanding the Crude Product: Common Impurities

Effective purification begins with a thorough understanding of the potential impurities in your crude material. For 2-Ethoxy-4-formylphenyl 2-furoate, which contains both an ester and an aromatic aldehyde functional group, impurities typically arise from unreacted starting materials or side reactions.

Commonly Encountered Impurities:

  • Starting Materials: Unreacted 2-ethoxy-4-formylphenol and 2-furoyl chloride (or 2-furoic acid if the chloride hydrolyzes).

  • Oxidation Byproduct: 2-Ethoxy-4-(2-furoyloxy)benzoic acid, formed by the air oxidation of the aldehyde group, is a very common impurity.[1][2]

  • Hydrolysis Byproduct: Hydrolysis of the ester linkage can revert the compound back to 2-ethoxy-4-formylphenol and 2-furoic acid.

  • Self-Condensation Products: Aldehydes can undergo self-condensation (aldol) reactions, particularly under basic or acidic conditions, leading to higher molecular weight impurities.[2]

A preliminary Thin Layer Chromatography (TLC) analysis of the crude material is essential to visualize the number of components and guide the selection of an appropriate purification strategy.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during purification experiments.

Issue 1: My compound is "oiling out" instead of crystallizing during recrystallization.

  • Question: I've dissolved my crude 2-Ethoxy-4-formylphenyl 2-furoate in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.[3] High impurity levels can also suppress the melting point of the mixture, exacerbating this issue.

    Causality & Solutions:

    • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth.

      • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow, undisturbed cooling is critical.

    • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the polarity mismatch between solvent and solute is too great.

      • Solution 1 (Use Less Solvent): Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. This creates a truly saturated solution upon cooling.

      • Solution 2 (Change Solvents): Switch to a less polar solvent if you are using a very polar one, or vice-versa.

      • Solution 3 (Use a Solvent/Anti-Solvent System): This is often the most effective solution.[4] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" hot solvent (an "anti-solvent" like hexanes or heptane) dropwise until the solution becomes faintly cloudy (turbid).[3][4] Add a few drops of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Issue 2: My aldehyde is decomposing during silica gel column chromatography.

  • Question: My TLC plates look clean, but after running a silica gel column, I see new, lower Rf spots and my yield is low. I suspect the aldehyde is not stable on the column. Is this possible?

  • Answer: Yes, this is a known issue. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition of sensitive functional groups, including some aldehydes.[1] This can lead to aldol reactions or other unwanted side reactions.

    Causality & Solutions:

    • Acidic Nature of Silica: The Lewis and Brønsted acid sites on the silica surface are likely culprits.

      • Solution 1 (Deactivate the Silica): Before running the column, flush the packed silica gel with your chosen eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine. This neutralizes the acidic sites.[1] Alternatively, you can prepare a slurry of the silica in the eluent and add the triethylamine before packing.

      • Solution 2 (Use an Alternative Stationary Phase): Switch to a neutral stationary phase like neutral alumina.[5][6] Alumina is available in acidic, neutral, and basic forms; ensure you use the neutral grade for this compound.

    • Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of decomposition.

      • Solution: Use "flash" chromatography with positive pressure to speed up the elution process, minimizing the residence time of your compound on the stationary phase.[5]

Issue 3: I have poor separation between my product and an impurity on TLC.

  • Question: Two spots on my TLC plate are very close together, making column chromatography difficult. How can I improve the separation?

  • Answer: Achieving good separation (a ΔRf of at least 0.2) is crucial for a successful column. If spots are too close, you need to modify the mobile phase to alter the relative affinities of the compounds for the stationary phase.

    Causality & Solutions:

    • Sub-optimal Mobile Phase Polarity: The eluent polarity may not be in the ideal range to differentiate your compounds.

      • Solution 1 (Adjust Polarity): If the Rf values are high (>0.5), decrease the eluent's polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf values are low (<0.2), increase the polarity.

      • Solution 2 (Change Solvent System): Sometimes a simple two-component system lacks the selectivity needed. The "like dissolves like" principle applies to chromatography interactions. Try introducing a different solvent to exploit different intermolecular forces. For example, switching from a hexane/ethyl acetate system to a hexane/dichloromethane or toluene/ethyl acetate system can dramatically alter the separation.[7]

    • Identical Compound-Stationary Phase Interactions: The impurity and your product may have very similar polar interactions with the silica gel.

      • Solution: Consider an alternative purification method altogether. If the close-running spot is a non-aldehyde, a chemical purification using bisulfite adduct formation will be highly effective and is often superior to chromatography for this type of separation challenge.[8][9]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best initial purification strategy for crude 2-Ethoxy-4-formylphenyl 2-furoate?

    • A1: A multi-step approach is often best.

      • Aqueous Wash: Start with a liquid-liquid extraction of your crude product dissolved in a solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to remove any acidic impurities, such as 2-furoic acid or the over-oxidized benzoic acid derivative.[2][6] Then wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

      • Primary Purification: For a crystalline solid like this, recrystallization is often the most efficient and scalable first-line purification method.[10][] It can rapidly remove baseline impurities and those with very different solubilities.

      • Secondary Purification: If recrystallization fails to provide the desired purity, flash column chromatography is the next logical step.[12]

  • Q2: How can I selectively remove the aldehyde from a mixture?

    • A2: You can use a bisulfite adduct purification.[13] This technique is highly selective for aldehydes and some unhindered ketones.[9] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a charged, water-soluble adduct.[8] Non-aldehyde impurities remain in the organic layer and can be washed away. The aldehyde can then be regenerated from the aqueous layer by adding a base (e.g., NaHCO₃ or NaOH) and extracting it back into an organic solvent.[6] This is an excellent method if your main impurities are unreacted starting phenol or other non-aldehyde byproducts.[9]

  • Q3: What are the recommended storage conditions for the purified product?

    • A3: Aromatic aldehydes can be susceptible to air oxidation over time. Purified 2-Ethoxy-4-formylphenyl 2-furoate should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[14] For long-term storage, refrigeration at 2-8°C is recommended to slow any potential degradation.[15]

  • Q4: How do I choose the right solvent system for column chromatography?

    • A4: The ideal solvent system is determined empirically using TLC. The goal is to find a system that moves your target compound to an Rf (retention factor) of 0.25-0.35 while maximizing the separation from all other spots.

      • Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

      • Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) on TLC plates until the desired Rf is achieved.[5]

Section 4: Key Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives a target Rf of ~0.3 for the product. A common starting point for a molecule of this polarity is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column as a slurry with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. Apply positive pressure using a bellows or regulated air/nitrogen line to achieve a solvent flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate (the "good" solvent) needed to just dissolve the solid completely.[4]

  • Induce Saturation: While the solution is still hot, add hot hexanes (the "anti-solvent") dropwise with swirling until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot ethyl acetate to make the solution clear again. At this point, the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Section 5: Visualization of Workflows

General Purification Strategy

crude Crude Product tlc TLC & 1H NMR Analysis (Identify Impurities) crude->tlc wash Aqueous Bicarb Wash (Remove Acids) tlc->wash recryst Recrystallization wash->recryst Primary Method bisulfite Bisulfite Adduct Formation (If Aldehyde-Specific) wash->bisulfite Alternative check Purity Check (TLC/NMR) recryst->check column Flash Column Chromatography pure Pure Product column->pure bisulfite->pure check->column Purity Not OK check->pure Purity OK

Caption: A decision workflow for purifying crude 2-Ethoxy-4-formylphenyl 2-furoate.

Troubleshooting Column Chromatography

start Problem with Column? poor_sep poor_sep start->poor_sep Yes streaking Streaking / Tailing on TLC Add Acetic Acid (if basic impurity) Add Triethylamine (if acidic impurity) Reduce Sample Concentration start->streaking Yes no_elution Compound Stuck at Baseline Dramatically Increase Eluent Polarity Check for Insolubility in Eluent Switch to Reverse Phase start->no_elution Yes decomp On-Column Decomposition Deactivate Silica with Et3N Use Neutral Alumina Run Column Faster (Flash) start->decomp Yes

Caption: A troubleshooting guide for common column chromatography issues.

References

  • Column chromatography - Columbia. (n.d.). Columbia University. Retrieved February 27, 2026, from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved February 27, 2026, from [Link]

  • General procedures for the purification of Aldehydes - Chempedia. (n.d.). LookChem. Retrieved February 27, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved February 27, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization. (n.d.). California State University, Los Angeles. Retrieved February 27, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved February 27, 2026, from [Link]

  • Purifying aldehydes? (2015, April 1). Reddit. Retrieved February 27, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE. Retrieved February 27, 2026, from [Link]

  • 2-Furoic Acid and 2-Furylcarbinol. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved February 27, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 27, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 27, 2026, from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved February 27, 2026, from [Link]

  • Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents.
  • A High Performance Thin Layer Chromatographic Method Using a Design of Experiment Approach for Estimation of Phytochemicals. (n.d.). Retrieved February 27, 2026, from [Link]

  • The dihydrofuran template approach to furofuran synthesis. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Validation of thin-layer chromatographic methods for pesticide residue analysis. (n.d.). IAEA. Retrieved February 27, 2026, from [Link]

  • 2.1.4F: Visualizing TLC Plates. (2022, August 16). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (n.d.). Google Patents.
  • Special Aspects of TLC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). University College Cork. Retrieved February 27, 2026, from [Link]

  • REVIEW ON HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY. (2025, December 30). JAAFR.ORG. Retrieved February 27, 2026, from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014, June 17). Beilstein Journals. Retrieved February 27, 2026, from [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.). Google Patents.

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Technical Support Center: Stability of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethoxy-4-formylphenyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of 2-Ethoxy-4-formylphenyl 2-furoate.

Q1: What is the primary stability concern for 2-Ethoxy-4-formylphenyl 2-furoate in acidic environments?

A1: The primary stability concern for 2-Ethoxy-4-formylphenyl 2-furoate under acidic conditions is its susceptibility to acid-catalyzed hydrolysis of the ester linkage.[1][2][3] This reaction will break the molecule into its two main components: 2-ethoxy-4-formylphenol and 2-furoic acid. The rate of this hydrolysis is dependent on the pH, temperature, and the solvent system used.

Q2: What are the likely degradation products of 2-Ethoxy-4-formylphenyl 2-furoate in an acidic solution?

A2: The primary degradation products from the hydrolysis of the ester bond are:

  • 2-ethoxy-4-formylphenol

  • 2-furoic acid

Additionally, the furan ring in 2-furoic acid is known to be unstable in strongly acidic conditions and may undergo further degradation through ring-opening or polymerization, leading to the formation of various byproducts.[4][5][6]

Q3: How does the structure of 2-Ethoxy-4-formylphenyl 2-furoate influence its stability?

A3: The stability of 2-Ethoxy-4-formylphenyl 2-furoate is influenced by several structural features:

  • Ester Linkage: Ester bonds are inherently susceptible to hydrolysis, and the rate of this reaction is catalyzed by acid.[1][7] The first step in acid-catalyzed ester hydrolysis is the protonation of the carbonyl oxygen of the ester group. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][7]

  • Furan Ring: The 2-furoate moiety contains a furan ring, which is an electron-rich aromatic system. In the presence of strong acids, the furan ring can be protonated, which can lead to ring-opening reactions or polymerization, further contributing to the degradation of the molecule.[5][6][8]

  • Substituents on the Phenyl Ring: The ethoxy and formyl groups on the phenyl ring can influence the electronic properties of the molecule, which may have a minor effect on the rate of hydrolysis.

Q4: What is the predicted mechanism of acid-catalyzed hydrolysis for this molecule?

A4: The acid-catalyzed hydrolysis of 2-Ethoxy-4-formylphenyl 2-furoate is expected to follow the established mechanism for ester hydrolysis.[1][2][7] The process is reversible, but in the presence of a large excess of water, the equilibrium will be shifted towards the hydrolysis products.[2][3]

The key steps are:

  • Protonation of the carbonyl oxygen of the ester.

  • Nucleophilic attack by a water molecule on the carbonyl carbon.

  • Proton transfer to the oxygen of the leaving group (2-ethoxy-4-formylphenol).

  • Elimination of the leaving group to form the protonated carboxylic acid (2-furoic acid).

  • Deprotonation of the carboxylic acid to regenerate the acid catalyst.

Q5: Are there any formulation strategies to enhance the stability of 2-Ethoxy-4-formylphenyl 2-furoate in acidic solutions?

A5: To improve the stability of 2-Ethoxy-4-formylphenyl 2-furoate, consider the following strategies:

  • pH Control: Maintaining the pH of the solution as close to neutral as possible will significantly reduce the rate of acid-catalyzed hydrolysis. The use of buffers can help in controlling the pH.

  • Solvent Selection: In some cases, the use of co-solvents can influence the stability of the compound. Polar aprotic solvents may offer better stability for the furan ring compared to protic solvents like water.[6][8]

  • Temperature Control: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Storing and handling the compound at lower temperatures can help to minimize degradation.

  • Excipient Selection: If formulating a product, the choice of excipients is crucial. Avoid acidic excipients that could lower the micro-environmental pH.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound in acidic media. Acid-catalyzed hydrolysis of the ester linkage.- Increase the pH of the solution to near neutral. - Perform experiments at a lower temperature. - Reduce the water content of the solvent system if possible.
Appearance of multiple unknown peaks in HPLC analysis. - Degradation of the primary hydrolysis products. - Ring-opening or polymerization of the furan moiety.- Use a milder acid or a higher pH for your study. - Employ a gradient HPLC method to better separate all degradation products. - Use mass spectrometry (LC-MS) to identify the unknown peaks.
Color change (e.g., yellowing or browning) of the solution upon acidification. Polymerization of the furan ring is a common cause of color formation in acidic solutions of furan-containing compounds.[5]- This is a strong indication of furan ring degradation. Consider if the acidic conditions are too harsh for your intended application. - If possible, protect the solution from light and oxygen, as these can also contribute to color formation.
Inconsistent results between experimental replicates. - Fluctuation in pH or temperature. - Instability of the compound in the analytical autosampler.- Ensure precise control of pH and temperature for all experiments. - If using an autosampler, ensure it is cooled and that the run time is minimized to prevent degradation of samples waiting for injection.

Experimental Protocols

Protocol 1: Kinetic Study of Acid-Catalyzed Hydrolysis of 2-Ethoxy-4-formylphenyl 2-furoate

This protocol outlines a method to determine the rate of hydrolysis of 2-Ethoxy-4-formylphenyl 2-furoate at a given pH and temperature.

Materials:

  • 2-Ethoxy-4-formylphenyl 2-furoate

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (or other suitable acid)

  • Sodium phosphate buffer components

  • HPLC system with a UV detector

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Ethoxy-4-formylphenyl 2-furoate in acetonitrile.

  • Preparation of Reaction Buffer: Prepare a buffer solution at the desired acidic pH (e.g., pH 3, 4, or 5) using appropriate buffer components.

  • Initiation of Reaction:

    • Pre-warm the reaction buffer to the desired temperature (e.g., 25°C, 37°C, or 50°C) in a thermostated water bath.

    • To initiate the hydrolysis reaction, add a small aliquot of the stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 10 µg/mL).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot with a mobile phase or a neutral buffer to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples by a validated reverse-phase HPLC method. A C18 column is typically suitable.

    • Use a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape).

    • Monitor the elution of the parent compound and its degradation products using a UV detector at a suitable wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 2-Ethoxy-4-formylphenyl 2-furoate versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis at that pH and temperature.

Visualizations

Predicted Degradation Pathway

G parent 2-Ethoxy-4-formylphenyl 2-furoate intermediate Protonated Ester parent->intermediate + H+ products 2-ethoxy-4-formylphenol + 2-furoic acid intermediate->products + H2O - H+ furan_degradation Furan Ring Degradation (Ring Opening/Polymerization) products->furan_degradation Strong Acid G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution initiate Initiate Reaction at Constant Temperature prep_stock->initiate prep_buffer Prepare Acidic Buffer prep_buffer->initiate sample Sample at Time Points initiate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Data Analysis hplc->data

Caption: Workflow for the kinetic analysis of compound stability.

Data Summary

The following table provides a hypothetical representation of stability data for 2-Ethoxy-4-formylphenyl 2-furoate under different acidic conditions at 37°C.

Time (hours)% Remaining (pH 3)% Remaining (pH 4)% Remaining (pH 5)
0100100100
1859599
2729098
4528196
8276692
12145488
2422977

References

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Li, Y., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(57), 35805-35814. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • El-Shabouri, S. R., et al. (2001). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 935-943.
  • Torrey, H. A., & Zanetti, J. E. (1915). ESTERS OF FUROYLACETIC ACID. Journal of the American Chemical Society, 37(11), 2635-2641.
  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Revista Brasileira de Farmacognosia, 32, 245-252.
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

  • Kolykhalov, D. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849.
  • Le, T. H., et al. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 4(12), 15096-15106.
  • Kolykhalov, D. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
  • Jooste, D., et al. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. Molecules, 27(24), 8836.
  • Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. [Link]

  • de la Cruz, J., et al. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions.
  • Kim, D. H., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19-24.
  • Capon, B., & Page, M. I. (1971). Structural effects and transition state acidities in the hydrolysis of 2-aryloxytetrahydrofurans by concerted proton transfer; shortcuts to the Brønsted coefficient. Journal of the Chemical Society, Perkin Transactions 2, (4), 522-528.
  • ResearchGate. (n.d.). Figure 1: Synthesis of 2, 4-Diaryl Substituted Furofuran. Retrieved from [Link]

  • Zhang, Y., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1367-1371.
  • Business Wire. (2026, February 24). Grove Biopharma Reports Preclinical Study in Nature Communications Demonstrating a Novel Approach to MYC and KRAS Degradation. Retrieved from [Link]

  • Unal, B., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16937.
  • ApexOnco. (2026, February 24). Another solstice for CTLA-4. Retrieved from [Link]

  • PMLiVE. (2026, February 20). PureTech's deupirfenidone gets FDA and EC Orphan Drug Designations for idiopathic pulmonary fibrosis. Retrieved from [Link]

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Validation & Comparative

Publish Comparison Guide: Single Crystal XRD Validation of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 2-Ethoxy-4-formylphenyl 2-furoate (an ester derivative of Ethyl Vanillin and 2-Furoic acid) requires a rigorous crystallographic approach to confirm not just identity, but solid-state stability and packing efficiency. Unlike simple spectroscopic methods (NMR, IR), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute stereochemical configuration and intermolecular interaction landscape—critical data for predicting bioavailability and shelf-stability in drug development.

This guide outlines a self-validating protocol to characterize this specific ester, comparing it against its parent compound (Ethyl Vanillin ) and analogous esters (Ethyl Vanillin Acetate ). By benchmarking against these industry standards, researchers can objectively assess whether the furoate moiety introduces superior pi-stacking or density characteristics desirable for solid-state formulations.

Comparative Analysis: Target vs. Benchmarks

To validate your new crystal structure, you must compare its lattice parameters and packing motifs against established standards. The introduction of the furan ring (in the furoate) is expected to alter the packing from the hydrogen-bond-dominated network of Ethyl Vanillin to a system driven by


 interactions.
Table 1: Benchmark Crystallographic Data

Use these values as the "Control" group to validate the quality of your synthesized crystal.

ParameterEthyl Vanillin (Parent) [1]Vanillin (Homologue) [2]Target: 2-Ethoxy-4-formylphenyl 2-furoate
Formula



Crystal System MonoclinicMonoclinic (Form I)Expected: Monoclinic/Triclinic
Space Group


To be determined (Likely

or

)
Unit Cell (

)
13.735(6) Å4.922 ÅValidate against >10 Å due to ester tail
Unit Cell (

)
14.414(6) Å13.541 ÅValidate
Unit Cell (

)
8.789(4) Å10.151 ÅValidate

Angle
100.74(3)°97.46°Validate
Key Interaction O-H[1][2][3][4][5][6][7]···O (Ribbons)O-H···O (Chains)Expected:

(Furan-Phenyl)
Melting Point 76–78 °C81–83 °CTarget >80 °C (due to

-stacking)

Technical Insight: Ethyl Vanillin crystallizes in infinite ribbons driven by strong O-H[5]···O hydrogen bonds [1].[2][4][5][7] The 2-furoate ester removes the phenolic proton, eliminating this primary H-bond donor. Consequently, the crystal packing of your target will rely on weak C-H···O interactions and face-to-face


-stacking between the electron-rich furan ring and the electron-deficient benzaldehyde ring. If your SC-XRD data shows a density 

, suspect solvent inclusion or poor packing efficiency.

Experimental Protocol: Synthesis to Validation

This protocol is designed to be self-validating. If the "Check" steps fail, do not proceed to data collection.

Phase 1: Crystallization (The "Slow-Growth" Method)

Rapid precipitation yields powders unsuitable for SC-XRD. Use this biphasic diffusion method to grow diffraction-quality blocks.

  • Dissolution: Dissolve 50 mg of crude 2-Ethoxy-4-formylphenyl 2-furoate in 2 mL of Dichloromethane (DCM) . Ensure the solution is clear.

  • Layering: Carefully layer 4 mL of n-Hexane on top of the DCM solution. Tilt the vial to 45° and let the hexane flow down the side to prevent immediate mixing.

  • Incubation: Seal with Parafilm, poke one microscopic hole for slow evaporation, and store at 4°C in a vibration-free zone.

  • Validation Check: After 48-72 hours, inspect under a polarized light microscope.

    • Success: Birefringent blocks or prisms (extinguish light when rotated).

    • Failure: Needles (too fast) or amorphous oil (too slow/impure). Action: Recrystallize using Acetone/Water (1:1).[4]

Phase 2: SC-XRD Data Collection & Refinement

Instrument: Bruker D8 QUEST or Oxford Diffraction Gemini (Mo or Cu source).

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using perfluoropolyether oil.
    
  • Cooling: Flash cool to 100 K immediately to minimize thermal motion (crucial for the flexible ethoxy tail).

  • Strategy: Collect a full sphere of data (redundancy > 4.0).

  • Integration: Use SAINT or CrysAlisPro.

    • Quality Gate:

      
       must be 
      
      
      
      .[4] If
      
      
      , the crystal is likely twinned or cracked.
  • Solution: Solve using SHELXT (Intrinsic Phasing).

    • Check: Locate the heavy atoms (O) first. The furan ring should be planar.

  • Refinement: Refine using SHELXL (Least Squares).

    • Anisotropy: All non-hydrogen atoms must be refined anisotropically.

    • Hydrogen Placement: Use a riding model for C-H protons.[1] The formyl proton (CHO) is unique; ensure it is placed in the plane of the phenyl ring.

Validation Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating the structure.

ValidationWorkflow Start Crude 2-Ethoxy-4-formylphenyl 2-furoate Crystallization Biphasic Crystallization (DCM/Hexane) Start->Crystallization Microscopy Polarized Microscopy Check Crystallization->Microscopy Microscopy->Crystallization Amorphous/Oil XRD_Collection SC-XRD Data Collection (100 K, Mo-Source) Microscopy->XRD_Collection Single Block Found Structure_Sol Structure Solution (SHELXT) XRD_Collection->Structure_Sol Refinement Refinement (SHELXL) Structure_Sol->Refinement R_Factor_Check R1 < 0.05? Refinement->R_Factor_Check Packing_Check Check Intermolecular Contacts (Hirshfeld Surface) R_Factor_Check->Packing_Check Yes Fail_Twin Twinning Detected (Re-grow) R_Factor_Check->Fail_Twin No (High R_int) Success VALIDATED (Publish CIF) Packing_Check->Success Stable Packing Fail_Disorder Disorder in Ethoxy Chain (Model Split Positions) Packing_Check->Fail_Disorder High Thermal Ellipsoids Fail_Disorder->Refinement Apply Constraints (DFIX)

Figure 1: Decision matrix for the crystallographic validation of the target ester.

Mechanistic Analysis of Crystal Packing

To provide "Publishable" insights, you must analyze why the crystal packs the way it does.

The "Furoate Effect"

In Ethyl Vanillin, the lattice is held together by Hydrogen Bonds (Distance


 2.8 Å). In your target ester (2-Ethoxy-4-formylphenyl 2-furoate), these are replaced by:
  • 
     Stacking:  Look for centroid-to-centroid distances of 3.5–3.8 Å  between the furan ring of Molecule A and the phenyl ring of Molecule B. This is the "signature" interaction of this ester.
    
  • Weak C-H···O Interactions: The formyl oxygen (C=O) will likely accept a weak hydrogen bond from the furan ring protons.

  • Conformational Locking: The ethoxy group usually lies in the plane of the phenyl ring to maximize resonance. If your XRD data shows the ethoxy group twisted

    
     out of plane, it indicates steric strain or crystal packing forces overcoming electronic conjugation.
    

Visualization Recommendation: When generating your ORTEP diagram (using OLEX2 or Mercury), set thermal ellipsoids to 50% probability. If the terminal methyl of the ethoxy group is "cigar-shaped" (large anisotropic displacement), it indicates dynamic disorder—a common feature in vanillin derivatives [1].

References

  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008).[7] 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[7] Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Link

  • Lide, D. R. (Ed.). (2005).[2] CRC Handbook of Chemistry and Physics. CRC Press. (Source for Vanillin physical constants).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

Sources

A Comparative Guide to HPLC Purity Assessment Methods for 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Building Block

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built.[1][2] 2-Ethoxy-4-formylphenyl 2-furoate, a complex molecule incorporating an ester, an aldehyde, an ether, and two distinct aromatic systems (phenyl and furan), represents a versatile synthetic intermediate. Its structural complexity, however, presents a significant analytical challenge. The potential for process-related impurities and degradation products necessitates the development of robust, accurate, and reliable analytical methods for its purity assessment.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Ethoxy-4-formylphenyl 2-furoate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to empower researchers and quality control professionals in selecting the most appropriate approach for their specific needs, from routine quality control to in-depth stability studies.

Physicochemical Profile and Chromatographic Considerations

Understanding the analyte's structure is paramount to developing a successful separation method.

  • Structure: 2-Ethoxy-4-formylphenyl 2-furoate

  • Key Functional Groups: Phenyl ring, furan ring, ester, aldehyde, ether.

  • Chromatographic Implications: The molecule is moderately nonpolar, making it an ideal candidate for Reversed-Phase (RP) HPLC. The presence of multiple conjugated systems (aromatic rings and the formyl group) results in strong UV absorbance, enabling sensitive detection. Based on similar structures like 4-Acetoxy-3-ethoxybenzaldehyde, a maximum absorption wavelength (λmax) is expected in the 280-310 nm range, providing an excellent target for UV detection.[3]

Anticipating the Challenge: Potential Impurity Profile

A robust purity method must be capable of separating the main compound from its potential impurities. Based on a likely synthetic route involving the esterification of 2-furoic acid with 2-ethoxy-4-formylphenol, the following impurities are anticipated:

  • Starting Materials:

    • 2-Furoic Acid (polar)

    • 2-Ethoxy-4-formylphenol (moderately polar)

  • Reaction By-products:

    • Side-reaction products from the reactive aldehyde group.

  • Degradation Products:

    • Hydrolysis products (re-formation of starting materials).

    • Oxidation of the aldehyde to a carboxylic acid, forming 2-ethoxy-4-(2-furoyloxy)benzoic acid (more polar).

The challenge lies in developing a single method that can resolve the nonpolar parent compound from both more polar and potentially closely-related nonpolar impurities.

Comparative HPLC Methodologies

We present two RP-HPLC methods: a rapid isocratic method ideal for quality control and a comprehensive gradient method for stability and impurity profiling.

Method A: Rapid Isocratic QC Method

Rationale: This method is designed for speed and efficiency, making it suitable for high-throughput screening or routine batch release where the impurity profile is well-characterized. An isocratic elution provides consistent run times and simplifies method transfer.

Method B: Stability-Indicating Gradient Method

Rationale: For development and stability studies, a method with high resolving power is essential. A gradient elution allows for the separation of a wider range of impurities with varying polarities, from the polar 2-furoic acid to nonpolar by-products, within a single run. This is crucial for a comprehensive "forced degradation" study as recommended by ICH guidelines.[4]

Experimental Protocols & Workflows

The following diagram illustrates the general workflow for HPLC purity analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of Diluent (e.g., ACN) A->B C Vortex and sonicate to ensure dissolution B->C D Filter through 0.45 µm syringe filter C->D E Equilibrate HPLC system with mobile phase D->E F Perform System Suitability Test (SST) injections E->F G Inject sample solution (e.g., 10 µL) F->G H Acquire chromatogram G->H I Integrate all peaks in the chromatogram H->I J Calculate Purity (% Area Normalization) I->J K Generate Report J->K

Caption: General workflow for HPLC purity assessment.

Detailed Protocol: Method A (Isocratic)
  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v). The use of an acidic modifier like formic acid ensures protonation of acidic impurities and minimizes peak tailing from silanol interactions.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 1.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.[6]

Detailed Protocol: Method B (Gradient)
  • Instrumentation: Standard HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A longer column is chosen for enhanced resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: PDA detection at 200-400 nm, with data extraction at 295 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • Acceptance Criteria: RSD of the peak area ≤ 1.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000 for the main peak.

Comparative Performance Data

The table below summarizes the hypothetical but representative performance of the two methods.

ParameterMethod A (Isocratic QC)Method B (Stability-Indicating Gradient)Justification
Analysis Time ~10 minutes30 minutesIsocratic method is designed for speed; gradient requires re-equilibration.
Resolution (Rs) Rs > 2.0 for known impuritiesRs > 2.0 for all potential degradation productsGradient elution is superior for separating compounds with a wide polarity range.
Limit of Detection (LOD) ~0.02%~0.01%Sharper peaks from gradient compression can improve sensitivity.[7]
Limit of Quantitation (LOQ) ~0.06%~0.03%Lower detection limits allow for more accurate quantification of trace impurities.
Application Routine Quality Control, In-process checksMethod Development, Stability Studies, Forced DegradationMethod choice depends on the required level of detail and sample throughput.

Method Selection Logic

The decision to use an isocratic or gradient method is driven by the analytical objective.

G start Define Analytical Goal goal_qc Routine QC / Batch Release (Known Impurity Profile) start->goal_qc goal_dev Method Development / Stability (Unknown Impurity Profile) start->goal_dev method_a Method A: Isocratic (Fast, Efficient) goal_qc->method_a  Prioritize Speed method_b Method B: Gradient (High Resolution, Comprehensive) goal_dev->method_b  Prioritize Resolution outcome_a High Throughput Lower Cost per Sample method_a->outcome_a outcome_b Complete Impurity Profile Stability-Indicating method_b->outcome_b

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendations

Both the rapid isocratic (Method A) and the comprehensive gradient (Method B) HPLC methods are suitable for the purity assessment of 2-Ethoxy-4-formylphenyl 2-furoate, but their applications are distinct.

  • Method A is the recommended choice for a regulated Quality Control environment where speed, reproducibility, and cost-effectiveness are paramount. Its short run time allows for high sample throughput for routine batch release testing against a pre-defined specification.

  • Method B is the authoritative choice for pharmaceutical development, stability testing, and reference standard characterization . Its superior resolving power ensures that all process-related impurities and degradation products are separated and can be accurately quantified, fulfilling the rigorous requirements of a stability-indicating assay.

The selection of the appropriate method is a critical decision that directly impacts the quality and reliability of the data generated. By understanding the principles behind each approach and aligning the method with the analytical objective, researchers can ensure the integrity of their results and the quality of their synthesized materials.

References

  • World Health Organization. (2024). Safety evaluation of certain food additives: prepared by the ninety-sixth meeting of the Joint FAO/WHO Expert Committee on Food Additives (‎JECFA)‎. WHO Food Additive Series No. 87.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Formaldehyde. Retrieved from [Link]

  • ResearchGate. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Formoterol-impurities. Retrieved from [Link]

  • Al Ghatta, A., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Sustainability, 1, 303. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3127. Retrieved from [Link]

  • PMC. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Poloniae Pharmaceutica, 69(2), 205-210. Retrieved from [Link]

  • ResearchGate. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Aydin, D., et al. (2023). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 13, 21873-21882. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-ETHOXY-4-(HYDROXYMETHYL)PHENOL. Retrieved from [Link]

  • Eurofins. (2018). Analytical Method Summaries.
  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1348-1354. Retrieved from [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Scilit. (n.d.). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Semantic Scholar. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Retrieved from [Link]

  • PMC. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-Ethoxy-4-formylphenyl 2-furoate (Target), a synthetic intermediate often evaluated in medicinal chemistry for antimicrobial and antioxidant properties.

To ensure precise identification, this guide compares the Target against its primary structural analog, 2-Methoxy-4-formylphenyl 2-furoate (Vanillin 2-furoate). The distinction between the ethoxy and methoxy substituents is the critical analytical challenge, requiring specific focus on alkyl loss pathways.

Chemical Profile
FeatureTarget MoleculeReference Standard (Analog)
Name 2-Ethoxy-4-formylphenyl 2-furoate 2-Methoxy-4-formylphenyl 2-furoate
Parent Scaffold Ethyl Vanillin + 2-Furoic AcidVanillin + 2-Furoic Acid
Formula


Exact Mass 260.0685 Da246.0528 Da
Key Functional Groups Furoate Ester, Ethoxy ether, AldehydeFuroate Ester, Methoxy ether, Aldehyde

Comparative Fragmentation Analysis

The primary differentiator between the Target and the Reference Standard is the fragmentation of the alkoxy group. While the furoate backbone yields identical low-mass ions, the molecular ion (


) and the mid-mass clusters differ significantly.
Diagnostic Ion Table (EI-MS, 70 eV)
Ion IdentityFragment StructureTarget m/z (Ethoxy)Standard m/z (Methoxy)

Mass
Molecular Ion (

)

260 246 +14
Furoyl Cation (Base Peak)

95 95 0
Furan Fragment

(Loss of CO)
67 67 0
Phenolic Radical

165 151 +14
Alkoxy Cleavage Loss of Alkene (

)
232 (Loss of

)
246 (Stable)*-
Aldehyde Loss

231 217 +14

*Note: Methoxy groups typically lose a methyl radical (M-15) rather than an alkene via rearrangement, making the "M-28" loss unique to the Ethoxy target.

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is essential for validating the compound's identity.[1] The fragmentation is driven by two dominant pathways: Ester Cleavage and Ethoxy Rearrangement .

Pathway A: The Furoyl Signature (Common)

The most abundant ion in the spectrum (Base Peak) typically arises from the


-cleavage of the ester bond next to the carbonyl.
  • Ionization: Electron impact removes an electron from the ester oxygen lone pair.

  • 
    -Cleavage:  The bond between the carbonyl carbon and the phenoxy oxygen breaks.
    
  • Result: Formation of the resonance-stabilized 2-furoyl cation (m/z 95) .

  • Secondary Decay: The furoyl cation loses carbon monoxide (CO, 28 Da) to form the furan cation (m/z 67) .

Pathway B: The Ethoxy-Specific Rearrangement (Target Specific)

This pathway distinguishes the target from the vanillin analog. Ethyl ethers attached to aromatic rings often undergo a four-membered transition state rearrangement (similar to McLafferty but on the ether).

  • Mechanism: Hydrogen transfer from the

    
    -carbon of the ethoxy group to the ring oxygen.
    
  • Loss: Neutral elimination of ethylene (

    
    , 28 Da) .
    
  • Result: A diagnostic peak at m/z 232 (M - 28). Note: The methoxy analog cannot undergo this elimination; it loses a methyl radical (M-15) instead.

Visualization: Fragmentation Logic Tree

FragmentationPathway M_Ion Molecular Ion (M+) m/z 260 Furoyl_Cat Furoyl Cation m/z 95 (Base Peak) M_Ion->Furoyl_Cat α-Cleavage (Ester) Phenolic_Rad Phenolic Radical m/z 165 M_Ion->Phenolic_Rad C-O Cleavage Ethoxy_Loss Ethylene Loss m/z 232 (-C2H4) M_Ion->Ethoxy_Loss H-Rearrangement (Specific to Ethoxy) Aldehyde_Loss Aldehyde Loss m/z 231 (-CHO) M_Ion->Aldehyde_Loss α-Cleavage (Aldehyde) Furan_Frag Furan Fragment m/z 67 (-CO) Furoyl_Cat->Furan_Frag -CO (28 Da)

Figure 1: Predicted fragmentation tree for 2-Ethoxy-4-formylphenyl 2-furoate under 70 eV EI conditions.

Experimental Protocol: Characterization Workflow

To replicate these results, the following self-validating protocol is recommended. This workflow prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) due to the volatility and non-polar nature of the ester.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of target compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Dilute to 10 ppm for full-scan acquisition.

  • Derivatization (Optional): Not required for the ester, but if hydrolysis is suspected, silylation (BSTFA) will shift the phenolic hydrolysis product (Ethyl Vanillin) to m/z 238.

Step 2: GC-MS Acquisition Parameters
  • Inlet Temperature: 250°C (Splitless mode).

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Ion Source: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40 – 400.

Step 3: Data Validation (Self-Check)
  • Check 1: Is the Base Peak m/z 95? (Confirms Furoate moiety).

  • Check 2: Is the Molecular Ion m/z 260? (Confirms intact ester).

  • Check 3: Is there a peak at m/z 232? (Confirms Ethoxy group via ethylene loss). Absence suggests Methoxy analog.

Visualization: Analytical Workflow

Workflow Sample Sample Prep (10 ppm in DCM) GC GC Separation (DB-5ms Column) Sample->GC Injection Ionization EI Source (70 eV) GC->Ionization Elution Analyzer Quadrupole (m/z 40-400) Ionization->Analyzer Fragmentation Data Spectrum Analysis (Validation Checks) Analyzer->Data Detection

Figure 2: Standardized GC-MS workflow for furoate ester characterization.

References

  • NIST Mass Spectrometry Data Center. Ethyl Vanillin Mass Spectrum (EI). NIST Chemistry WebBook.[2] Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. (General principles of ester and ether fragmentation). Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns of Esters and Ethers. Available at: [Link][3][4][5][6][7]

Sources

A Comparative Guide to the Synthesis of 2-Ethoxy-4-formylphenyl 2-furoate: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of plausible synthetic methodologies for 2-Ethoxy-4-formylphenyl 2-furoate. As no standardized, published procedure for this specific molecule is readily available, this document outlines two logical, yet distinct, synthetic strategies. The comparison focuses on reproducibility, yield, scalability, and the underlying chemical principles, offering researchers and drug development professionals a robust framework for selecting an appropriate method.

Introduction: The Target Molecule

2-Ethoxy-4-formylphenyl 2-furoate is a substituted aromatic ester incorporating a furoate moiety, an ethoxy group, and a formyl (aldehyde) substituent. Such structures are of interest in medicinal chemistry and materials science due to the diverse reactivity of the aldehyde and the potential biological activity associated with the furoate core. The key challenge in its synthesis lies in the controlled introduction of the formyl group onto the substituted phenol ring with high regioselectivity.

This guide will compare two primary approaches:

  • Method A: The Schotten-Baumann Approach. This classic esterification strategy involves synthesizing the key intermediates—an activated furoic acid and the formylated phenol—prior to their coupling.

  • Method B: The Late-Stage Formylation Approach. This alternative strategy involves first forming the core ester structure and then introducing the formyl group in a subsequent step, which can offer advantages in controlling regioselectivity.

Method A: The Schotten-Baumann Approach

This synthetic route is a convergent approach where the two key fragments of the target molecule are prepared separately and then combined in a final esterification step. The reliability of this method is highly dependent on the successful and pure synthesis of the 2-ethoxy-4-formylphenol intermediate.

Experimental Workflow: Method A

cluster_0 Synthesis of Acyl Chloride cluster_1 Synthesis of Phenolic Intermediate cluster_2 Esterification FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Reflux SOCl2 Thionyl Chloride (SOCl₂) TargetMolecule 2-Ethoxy-4-formylphenyl 2-furoate FuroylChloride->TargetMolecule Schotten-Baumann Reaction Ethoxyphenol 2-Ethoxyphenol Formylphenol 2-Ethoxy-4-formylphenol (and isomers) Ethoxyphenol->Formylphenol Heat, Acid Formylation Formylation Reaction (e.g., Duff Reaction) Formylphenol->TargetMolecule Base Aqueous Base (e.g., NaOH)

Caption: Workflow for the Schotten-Baumann approach (Method A).

Detailed Experimental Protocols
Part 1: Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is prepared from commercially available 2-furoic acid.

  • Procedure: 2-Furoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for approximately 1-2 hours.[1] The excess thionyl chloride is then removed by distillation to yield crude 2-furoyl chloride, which can be purified by vacuum distillation.[2]

  • Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), ensuring high conversion.

Part 2: Synthesis of 2-Ethoxy-4-formylphenol

This is the most challenging step in Method A. The formylation of 2-ethoxyphenol is required, and achieving para-selectivity is difficult. The Duff reaction is a potential, albeit often low-yielding, method.

  • Procedure (Duff Reaction): 2-Ethoxyphenol is heated with hexamethylenetetramine (HMTA) in an acidic medium such as acetic acid or trifluoroacetic acid, followed by acidic hydrolysis.[3][4][5]

  • Causality and Reproducibility Issues: The Duff reaction, along with similar phenol formylation methods like the Reimer-Tiemann reaction, exhibits strong regioselectivity for the ortho position relative to the hydroxyl group.[2][3][6] In 2-ethoxyphenol, one ortho position (C6) and the para position (C4) are available for substitution. The reaction will likely yield a mixture of 2-ethoxy-6-formylphenol and the desired 2-ethoxy-4-formylphenol, with the ortho isomer being a significant, if not major, product. This leads to several reproducibility challenges:

    • Low Yield: The yield of the desired para isomer is expected to be low.[7]

    • Difficult Purification: The isomers are likely to have similar physical properties, making separation by chromatography or crystallization challenging and impacting the final purity.

    • Poor Reproducibility: The ratio of ortho to para products can be sensitive to reaction conditions, leading to batch-to-batch variability.

Part 3: Schotten-Baumann Esterification
  • Procedure: The (ideally pure) 2-ethoxy-4-formylphenol is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the phenoxide. 2-Furoyl chloride, dissolved in an immiscible organic solvent (e.g., dichloromethane), is then added, and the mixture is vigorously stirred.[4][5][8] The ester product is isolated from the organic layer.

  • Causality: The reaction takes place at the interface of the two phases. The base neutralizes the HCl byproduct, driving the reaction to completion.[4][5] This is a robust and generally high-yielding reaction for ester synthesis.[3]

Method B: The Late-Stage Formylation Approach

This strategy prioritizes the formation of the ester bond first, using a readily available phenol. The formyl group is then introduced onto the electron-rich aromatic ring of the ester intermediate. This approach is designed to overcome the regioselectivity issues inherent in Method A.

Experimental Workflow: Method B

cluster_0 Synthesis of Acyl Chloride cluster_1 Esterification cluster_2 Formylation FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Reflux SOCl2 Thionyl Chloride (SOCl₂) EsterIntermediate 2-Ethoxyphenyl 2-furoate FuroylChloride->EsterIntermediate Schotten-Baumann Reaction Ethoxyphenol 2-Ethoxyphenol Ethoxyphenol->EsterIntermediate Base Aqueous Base (e.g., NaOH) TargetMolecule 2-Ethoxy-4-formylphenyl 2-furoate EsterIntermediate->TargetMolecule Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF)

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Ethoxy-4-formylphenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4-formylphenyl 2-furoate (often utilized as a pharmaceutical intermediate or fine chemical building block) presents specific disposal challenges due to its dual functionality: a reactive aldehyde group and a hydrolyzable ester linkage attached to a furan ring.

Improper disposal can lead to uncontrolled oxidation or hydrolysis reactions in waste streams. This guide provides a scientifically grounded, step-by-step protocol for the safe sequestration and disposal of this compound, ensuring compliance with standard laboratory safety protocols (OSHA/EPA standards) and minimizing environmental impact.

Part 1: Chemical Profile & Risk Assessment

Understanding the "Why" behind the protocol.

Before handling waste, the operator must understand the physicochemical stability of the compound. This substance is not merely "organic waste"; it is a chemical system capable of specific reactivities.

Physicochemical Properties & Waste Classification
PropertyData / ClassificationOperational Implication
Functional Groups Aromatic Aldehyde, Furoate EsterReactive to strong oxidizers and strong bases.
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized; inhalation risk.
Solubility Low in water; Soluble in organic solvents (DMSO, DCM, Methanol)Requires organic solvent waste stream; do not flush down drains.
Stability Air sensitive (Aldehyde oxidation); Moisture sensitive (Ester hydrolysis)Keep containers sealed until disposal; segregate from aqueous acidic/basic waste.
RCRA Status Non-listed (typically), Characteristic WasteClassify as D001 (Ignitable) if in flammable solvent, or general Organic Non-Halogenated .
Critical Incompatibilities
  • Strong Oxidizers (e.g., Nitric Acid, Permanganates): The aldehyde group (-CHO) is easily oxidized to a carboxylic acid. This reaction is exothermic and can pressurize waste containers.

  • Strong Bases (e.g., Sodium Hydroxide): Will rapidly hydrolyze the ester bond and potentially degrade the furan ring, leading to heat generation and unexpected byproducts.

Part 2: Step-by-Step Disposal Protocol

A self-validating workflow for researchers.

Phase A: Solid Waste Disposal (Pure Compound)

Objective: Prevent aerosolization and segregate from incompatible solids.

  • PPE Verification: Don Nitrile gloves (0.11mm minimum thickness), safety goggles (ANSI Z87.1), and a lab coat. If handling >10g of fine powder, use a NIOSH N95 respirator or work inside a fume hood.

  • Containment: Transfer the solid waste into a dedicated, wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why: Avoids static buildup common with plastic bags and prevents puncture risks.

  • Labeling: Affix a hazardous waste label immediately.

    • Must Include: Full chemical name (no abbreviations), "Solid Organic Waste," and hazard warnings (Irritant).

  • Segregation: Place the container in the Solid Organic Waste bin.

    • Validation Check: Ensure the bin does not contain strong solid oxidizers (e.g., solid nitrates).

Phase B: Liquid Waste Disposal (Solutions)

Objective: Safe solvation and prevention of phase-separation reactions.

  • Solvent Compatibility Check: Ensure the compound is dissolved in a compatible solvent (e.g., Acetone, Methanol, Ethyl Acetate).

    • Avoid: Do not mix with halogenated solvents (DCM/Chloroform) unless your facility incinerates all organics together. Halogenated waste is often far more expensive to dispose of.

  • The "5% Rule" (Validation Step): Before pouring into a main waste carboy, mix a small aliquot (1 mL) of your solution with the waste stream in a test tube.

    • Observe: Look for heat generation, bubbling, or precipitation. If stable after 2 minutes, proceed.

  • Transfer: Pour into the Non-Halogenated Organic Solvent waste container using a funnel to prevent splashing.

  • Closure: Cap the carboy immediately. Aldehydes can release irritating vapors.

Phase C: Empty Container Management (Triple Rinse)

Regulatory Requirement: EPA 40 CFR 261.7 (RCRA Empty).

  • Rinse 1: Add a small volume of compatible solvent (e.g., acetone) to the empty original container. Cap and shake. Pour rinsate into the Liquid Organic Waste container.

  • Rinse 2 & 3: Repeat step 1 two more times.

  • Defacing: Cross out the original label or remove it entirely.

  • Final Disposal: Place the dry, uncapped container in the glass recycling or trash (depending on facility rules for chemically contaminated glass).

Part 3: Emergency Contingencies

Immediate actions for loss of containment.

Spill Response Logic

If 2-Ethoxy-4-formylphenyl 2-furoate is spilled:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Suppress: Cover solid spills with a damp paper towel (using water or inert oil) to prevent dust dispersion.

  • Collect: Scoop material into a waste bag.

  • Decontaminate: Wipe the surface with a mild soap solution. Do not use bleach, as hypochlorite can react with the aldehyde.

Part 4: Process Visualization

The following diagram illustrates the decision logic for disposing of 2-Ethoxy-4-formylphenyl 2-furoate, ensuring correct stream segregation.

DisposalWorkflow Start Start: Waste Identification (2-Ethoxy-4-formylphenyl 2-furoate) StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidAction Place in Wide-Mouth HDPE/Glass Container SolidPath->SolidAction SolventCheck Check Solvent Type LiquidPath->SolventCheck Validation Validation: No Oxidizers present? SolidAction->Validation NonHalo Non-Halogenated (Acetone, MeOH, etc.) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo LiqBinNonHalo Organic Solvents (Non-Halogenated) NonHalo->LiqBinNonHalo LiqBinHalo Halogenated Waste (Segregated) Halo->LiqBinHalo SolidBin Solid Organic Waste Bin Validation->SolidBin Confirmed Safe

Caption: Decision tree for segregating 2-Ethoxy-4-formylphenyl 2-furoate waste based on physical state and solvent carrier.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-furoate (Structural Analog for Reactivity). National Library of Medicine. Retrieved from [Link]

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